Chemical structure and molecular weight of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Physicochemical Characterization, Synthetic Methodology, and Structural Analysis Chemical Identity & Physicochemical Profile[1][2][3][4][5] N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine represents a specific subclass of...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Characterization, Synthetic Methodology, and Structural Analysis
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine represents a specific subclass of 2,4-diaminopyrimidines, a pharmacophore historically significant in the development of dihydrofolate reductase (DHFR) inhibitors (e.g., Pyrimethamine) and Cyclin-dependent kinase (CDK) inhibitors.
The molecule features a pyrimidine core substituted at the 2-position with a primary amine and at the 4-position with a lipophilic tertiary amine (N-ethyl-N-cyclopentyl). This specific substitution pattern is often employed in medicinal chemistry to modulate LogP (lipophilicity) and optimize the hydrodynamic radius of the molecule for hydrophobic pocket occupancy in target proteins.
Molecular Data Table
Property
Value
Notes
IUPAC Name
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
CAS Registry
Not widely listed
Treated as a specific intermediate/analog.
Molecular Formula
C₁₁H₁₈N₄
Molecular Weight
206.29 g/mol
Monoisotopic Mass: 206.1531 Da
LogP (Predicted)
2.1 – 2.5
Moderate lipophilicity due to cyclopentyl group.
H-Bond Donors
2
Exocyclic -NH₂ at C2.
H-Bond Acceptors
4
Pyrimidine ring nitrogens (2) + Exocyclic nitrogens (2).
Rotatable Bonds
3
Ethyl group and N-Cyclopentyl bond.
Topological PSA
~50 Ų
Polar Surface Area suitable for BBB penetration.
Synthetic Methodology
The synthesis of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine relies on a regioselective Nucleophilic Aromatic Substitution (
). The pyrimidine ring is electron-deficient, facilitating nucleophilic attack.
Retrosynthetic Analysis
The most efficient route disconnects the C4-N bond. The C4 position of a 2,4-dihalopyrimidine (or 2-amino-4-halopyrimidine) is significantly more electrophilic than the C2 position. This difference in reactivity allows for the selective installation of the tertiary amine at C4 without protecting the C2 amine.
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Solvent:
-Butanol, DMF, or Ethanol.
Experimental Protocol (Step-by-Step)
Objective: Synthesis of Target Molecule via
displacement.
Preparation of Reaction Mixture:
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-pyrimidinamine (1.0 eq, 5.0 mmol, 647 mg) in
-butanol (10 mL).
Note:
-Butanol is preferred over ethanol to allow for higher reaction temperatures (C) which drives the displacement of the less reactive 4-chloro group if the substrate is deactivated by the 2-amino group.
Addition of Nucleophile:
Add
-ethylcyclopentanamine (1.2 eq, 6.0 mmol) to the solution.
Add DIPEA (2.0 eq, 10.0 mmol) to neutralize the HCl generated during the reaction.
Reaction:
Heat the mixture to 110°C (reflux) under an inert atmosphere (
or Ar) for 12–16 hours.
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a more polar product spot should appear.
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (rotary evaporator).
Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated
Purify the crude oil via silica gel flash chromatography.[1]
Eluent Gradient: 0%
10% Methanol in Dichloromethane (DCM).
Yield: Expected yield ranges from 65–80% as a pale yellow/white solid.
Mechanistic & Structural Visualization
The following diagram illustrates the regioselectivity logic and the synthetic workflow. The C4 position is favored for nucleophilic attack due to the para-like relationship with the N1 nitrogen, which stabilizes the Meisenheimer intermediate more effectively than the C2 position.
Figure 1: Synthetic pathway and regioselectivity logic for the
formation of the target pyrimidine.
Analytical Characterization (Expected Data)
To validate the structure of the synthesized compound, the following spectroscopic signatures are diagnostic.
Proton NMR (
-NMR, 400 MHz, DMSO-
)
Position/Group
Shift ( ppm)
Multiplicity
Integration
Assignment
Py-H6
7.70 – 7.85
Doublet ( Hz)
1H
Proton at C6 (deshielded).
Py-H5
5.70 – 5.85
Doublet ( Hz)
1H
Proton at C5 (shielded).
2-
5.80 – 6.10
Broad Singlet
2H
Exocyclic primary amine ( exchangeable).
Cyclopentyl-CH
4.20 – 4.50
Multiplet
1H
Methine proton at N-attachment.
Ethyl-
3.30 – 3.50
Quartet
2H
Methylene of ethyl group.
Cyclopentyl-
1.50 – 1.90
Multiplet
8H
Ring methylene protons.
Ethyl-
1.10 – 1.20
Triplet
3H
Methyl terminal.
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (
).
Expected Parent Ion (
): 207.3.
Fragmentation: Loss of the ethyl group (
) or cyclopentyl ring () is common in MS/MS experiments.
References
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Retrieved from [Link]
Royal Society of Chemistry. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors. Retrieved from [Link]
MalariaWorld. (2022). Molecular docking studies, synthesis and biological evaluation of substituted pyrimidine-2,4-diamines. Retrieved from [Link]
PubChem. (2025).[2] Pyrimidine-2,4-diamine Substructure Search. Retrieved from [Link]
An In-depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, specific toxicological data and an official Safety Data Sheet (SDS) for N4-cyclopentyl-N4-ethylpyrimidine-2,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific toxicological data and an official Safety Data Sheet (SDS) for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine are not publicly available. This guide has been constructed by synthesizing data from structurally related pyrimidine derivatives, established toxicological principles, and regulatory guidelines to provide a prospective and precautionary overview. The information herein is intended for guidance in a research and development context and should be supplemented with compound-specific testing as it becomes available.
Introduction: Unveiling a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral and anticancer agents.[1][2][3] N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine represents a novel chemical entity within this class, characterized by its unique substitution pattern on the 2,4-diaminopyrimidine core. Such molecules are often investigated for their potential as modulators of cellular signaling pathways, particularly as kinase inhibitors.[4]
Given its potential for biological activity, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for guiding its potential development as a therapeutic agent.[5] This document serves as a proactive, in-depth guide to the anticipated toxicity of this compound, grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and established toxicological testing methodologies.[6][7][8]
Section 1: Prospective Toxicological Profile
The toxicological profile of a novel compound is built upon a hierarchy of tests, from acute, high-dose exposures to assessments of long-term and specific organ toxicities.
Acute Toxicity
Acute toxicity assesses the adverse effects of a single, high-dose exposure to a substance.[9] For a novel pyrimidine derivative, this would be evaluated via oral, dermal, and inhalation routes, typically in rodent models, following OECD (Organisation for Economic Co-operation and Development) guidelines.[9][10][11] Based on data for similar heterocyclic compounds, N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is predicted to be harmful if swallowed.
Table 1: Anticipated Acute Toxicity Data and GHS Classification
Exposure Route
Endpoint
Anticipated Value (Rodent)
GHS Hazard Category
Hazard Statement
Oral
LD₅₀
300 - 2000 mg/kg
Category 4
H302: Harmful if swallowed
Dermal
LD₅₀
> 2000 mg/kg
Not Classified
-
Inhalation (dust)
LC₅₀
> 5 mg/L
Not Classified
-
Causality: The anticipated oral toxicity is based on the potential for rapid absorption of small heterocyclic molecules through the gastrointestinal tract, leading to systemic effects. The lower anticipated dermal and inhalation toxicity is due to the skin barrier and respiratory defenses, although irritation is still possible.
In Vitro Cytotoxicity
A critical early step in drug discovery is to determine a compound's cytotoxicity, or its ability to harm cells.[5][12] In vitro assays provide crucial dose-response data on cell viability and proliferation.[13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[13][14]
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values)
Cell Line
Description
Hypothetical IC₅₀ (µM)
HeLa
Human Cervical Cancer
15.5
MCF-7
Human Breast Cancer
22.8
HEK293
Human Embryonic Kidney (Non-cancerous)
> 50
Expertise & Experience: Including a non-cancerous cell line like HEK293 is crucial for establishing a preliminary therapeutic index—the ratio of the toxic dose to the therapeutic dose. A higher IC₅₀ in normal cells compared to cancer cells suggests potential for selective anticancer activity.[14][15]
Skin and Eye Irritation
Based on the chemical nature of amine-containing heterocyclic compounds, direct contact with N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is expected to cause skin and eye irritation.[16][17]
Skin: Anticipated to be a Category 2 skin irritant, causing redness, itching, and inflammation upon prolonged contact.
Eyes: Anticipated to be a Category 2A eye irritant, causing serious eye irritation, pain, and watering.
Genotoxicity and Carcinogenicity
Germ Cell Mutagenicity: This refers to the potential of a substance to cause mutations in reproductive cells.[7] Without specific data, this remains an unknown but critical endpoint to evaluate through assays like the Ames test.
Carcinogenicity: The potential to cause cancer would require long-term animal studies.[7] Many pyrimidine derivatives are developed as anti-cancer agents, but some can also have carcinogenic potential, necessitating thorough investigation.
Section 2: Safety Data Sheet (SDS) - A Precautionary Approach
An SDS is a standardized document that communicates the hazards of a chemical product.[18] The following is a proposed 16-section SDS for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, structured according to GHS standards.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[17]
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation persists.[16]
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16]
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[19]
SECTION 5: FIRE-FIGHTING MEASURES
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).
SECTION 6: ACCIDENTAL RELEASE MEASURES
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[17]
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: HANDLING AND STORAGE
Handling: Wear personal protective equipment. Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a laboratory fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Safety glasses with side-shields or goggles.
Skin Protection: Chemical-resistant gloves and lab coat.
Respiratory Protection: Required when dusts/aerosols are generated.
SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES
Appearance: Solid (Predicted)
Odor: No information available
Molecular Formula: C₁₁H₁₈N₄
Molecular Weight: 206.29 g/mol
SECTION 10: STABILITY AND REACTIVITY
Reactivity: No dangerous reactions known under normal conditions.
Chemical Stability: Stable under recommended storage conditions.
Further Information: The toxicological properties of this material have not been fully investigated.
SECTION 12: ECOLOGICAL INFORMATION
Data not yet available. Avoid release to the environment.
SECTION 13: DISPOSAL CONSIDERATIONS
Dispose of in accordance with local, state, and federal regulations.
SECTION 14: TRANSPORT INFORMATION
Not regulated as a hazardous material for transport.
SECTION 15: REGULATORY INFORMATION
This product is for research and development use only.
SECTION 16: OTHER INFORMATION
Date of Creation: February 22, 2026
Disclaimer: The information provided is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only.
Section 3: Methodologies and Experimental Protocols
To generate the data required for a comprehensive toxicity profile, standardized and validated protocols are essential.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines the steps for determining the IC₅₀ value of a test compound on an adherent cell line.[13][14]
Cell Seeding:
Harvest exponentially growing cells (e.g., HeLa) and perform a cell count.
Dilute the cell suspension in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).[13]
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
Compound Treatment:
Prepare a 10 mM stock solution of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine in dimethyl sulfoxide (DMSO).
Perform serial dilutions in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
Incubate for 48 hours.
MTT Addition and Formazan Solubilization:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
Data Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
This method is designed to classify a substance into a toxicity category using a stepwise procedure with a minimal number of animals.[10]
Principle: The test uses a stepwise procedure, with each step using three animals of a single sex (typically females).[10] The outcome (mortality or survival) at one dose determines the next step: either dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[9][10]
Limit Test: For substances expected to have low toxicity, a limit test at 2000 mg/kg is often performed first.[10] If no mortality is observed, the substance is considered to have an LD₅₀ greater than 2000 mg/kg.
Self-Validation: The stepwise nature of the protocol, with clear criteria for dose escalation or de-escalation based on observed outcomes, provides a self-validating system to reliably place the compound into a GHS category.[9][10]
Section 4: Anticipated Mechanism of Action and Signaling
Many 2,4-diaminopyrimidine derivatives function as competitive inhibitors at ATP-binding sites of various protein kinases.[4] Over-activation of kinase signaling pathways is a common feature of cancer cells. It is plausible that N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine could inhibit a key kinase in a pro-survival pathway, such as the PI3K/Akt pathway, leading to the induction of apoptosis (programmed cell death).
Caption: Hypothetical inhibition of the PI3K/Akt pro-survival pathway.
Conclusion
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is a novel compound with potential biological activity. While specific toxicological data is not yet available, by applying established principles and examining related structures, we can construct a robust, precautionary framework for its safe handling and initial investigation. This guide anticipates that the compound is likely to be harmful if swallowed and an irritant to the skin and eyes. Initial cytotoxic screening using in vitro methods like the MTT assay is a critical first step to quantitatively assess its biological impact. As with any novel chemical entity, empirical testing is the definitive standard, and this guide should be used to inform, not replace, rigorous experimental safety assessment.
References
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
Wh
Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia.
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)
Using the GHS. Safe Work Australia.
Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois.
OECD GUIDELINE FOR TESTING OF CHEMICALS (423).
Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
In Vitro Cytotoxicity Assays: Applic
OECD Test Guideline 403: Acute Inhalation Toxicity.
Acute Toxicity by OECD Guidelines. Slideshare.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF)
Acute Toxicity Studies | OECD 420 and OECD 423. YouTube.
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
Synthesis and fungitoxicity of some pyrimidine deriv
Cytotoxic activity of pyrimidine derivatives using Brine shrimp lethality test.
Cytotoxicity Analysis of Some Novel Pyrimidine Deriv
Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Medi
Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. PubMed.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Stability of N4-Cyclopentyl-N4-Ethylpyrimidine-2,4-Diamine in Liver Microsomes
Content Type: Technical Guide / Whitepaper
Author Role: Senior Application Scientist
A Technical Guide to Microsomal Stability Profiling
Executive Summary & Structural Context[1][2]
In the development of kinase inhibitors and antimalarial agents, the pyrimidine-2,4-diamine scaffold is a privileged structure. However, substitution patterns at the N4-position critically dictate metabolic liability. This guide focuses on the evaluation of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (hereafter referred to as CP-EPD ), a representative lead compound with distinct metabolic "soft spots."
As a Senior Application Scientist, I often see programs stall because stability data is generated but not interrogated. This guide moves beyond standard operating procedures (SOPs) to explain the why and how of assessing CP-EPD in liver microsomes (LM), ensuring you generate data that drives structural optimization.
Structural Analysis & Predictive Metabolism
Before pipetting a single well, we must understand the substrate. CP-EPD (
, MW ~206.3 g/mol ) features a tertiary amine at the 4-position.
Lipophilicity: The cyclopentyl and ethyl groups increase LogP, promoting microsomal protein binding and CYP450 affinity.
Predicted Metabolic Soft Spots:
N-Dealkylation (Primary): The N4-ethyl group is sterically accessible and prone to rapid CYP-mediated oxidative dealkylation.
Ring Hydroxylation (Secondary): The cyclopentyl ring is susceptible to oxidation (hydroxylation), typically at the C3 or C4 position relative to the nitrogen.
N-Oxidation: The pyrimidine ring nitrogens are less basic but can undergo N-oxidation under high enzyme concentrations.
Experimental Design: The Microsomal Stability Assay
The objective is to determine the Intrinsic Clearance (
) and Half-life () . We will use a metabolic stability assay optimized for hydrophobic amines.
Critical Reagents & System Setup
Test System: Pooled Liver Microsomes (Human/Rat/Mouse depending on stage).
Expert Insight: For CP-EPD, use a protein concentration of 0.5 mg/mL . Higher concentrations (1.0 mg/mL) often sequester lipophilic amines, artificially extending half-life due to non-specific binding (NSB).
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase,
Balance between enzyme activity and non-specific binding.
Positive Control 1
Testosterone
Validates CYP3A4 activity (high turnover).
Positive Control 2
Propafenone
Validates CYP2D6 (common for basic amines).
Negative Control
No NADPH
Confirms stability is metabolic, not chemical hydrolysis.
Workflow Diagram
The following diagram outlines the incubation and quenching logic, designed to minimize variability.
Figure 1: Step-by-step workflow for the microsomal stability assay of CP-EPD.
Analytical Methodology (LC-MS/MS)[3][4]
Quantification of CP-EPD requires a sensitive method. Due to the diamine structure, the molecule will be doubly charged or singly charged depending on pH.
Mass Spectrometry Conditions
Ionization: ESI Positive Mode.
Precursor Ion:
Da.
Transitions (MRM):
Quantifier:
(Loss of cyclopentyl group, characteristic of N-substituted pyrimidines).
A: 10 mM Ammonium Bicarbonate (pH 10). Why? Basic pH suppresses protonation of the secondary amines, improving peak shape and retention for polar bases.
Data Interpretation & Metabolic Pathways[4][5][6][7]
Once the "Percent Remaining" is plotted against time, we calculate the slope (
) of the natural log-linear regression.
Calculation of Intrinsic Clearance (
)
The fundamental equation for in vitro clearance is:
Where:
= elimination rate constant ().
.
Predicted Metabolic Fate
Understanding where the molecule breaks is crucial for the next round of synthesis.
Figure 2: Predicted metabolic pathways for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine.
Troubleshooting High Clearance
If
, the compound is "High Clearance."
Diagnosis: Look at the M1/M2 ratio.
If M1 (De-ethylation) is dominant: The ethyl group is the liability. Solution: Replace ethyl with a cyclopropyl or deuterated ethyl (
) group to utilize the Kinetic Isotope Effect (KIE).
If M2 (Hydroxylation) is dominant: The cyclopentyl ring is too lipophilic. Solution: Introduce a fluorine atom to the ring to block the metabolic site and lower LogP.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
Vertex Pharmaceuticals.[2] (2018).[3][4] 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[3] ACS Medicinal Chemistry Letters.
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways: Synthesis and Degradation.[5]
An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Introduction The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Its versatility...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Its versatility allows for diverse substitutions, leading to compounds that can interact with a variety of biological targets. This guide focuses on a novel derivative, N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, and outlines a strategic approach for the identification and validation of its potential therapeutic targets. While direct studies on this specific molecule are not yet prevalent in public literature, a comprehensive analysis of structurally related compounds provides a robust foundation for predicting its biological activity and guiding a targeted discovery process.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting potential target classes, propose specific candidate targets based on existing literature, and provide detailed experimental workflows for target identification and validation.
I. Predicted Target Classes Based on Scaffold Analysis
The pyrimidine-2,4-diamine core is a known "hinge-binding" motif, particularly effective in targeting the ATP-binding pocket of protein kinases. The extensive body of research on derivatives of this scaffold strongly suggests that N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is likely to exhibit inhibitory activity against one or more protein kinases. Furthermore, the structural similarities to known inhibitors of other enzyme families, such as dihydrofolate reductase, warrant their consideration as potential targets.
Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. Numerous pyrimidine-2,4-diamine derivatives have been developed as potent kinase inhibitors.[1][2][3][4][5][6][7][8][9]
Key Kinase Families to Investigate:
Cyclin-Dependent Kinases (CDKs): CDKs are central to the control of the cell cycle and gene transcription.[3] Various pyrimidine-2,4-diamine derivatives have shown potent inhibition of CDK2, CDK6, CDK7, and CDK9, making them attractive targets for cancer therapy.[1][2][4][5][6][7][8]
Receptor Tyrosine Kinases (RTKs): This class of kinases, including the Epidermal Growth Factor Receptor (EGFR), is frequently mutated or overexpressed in cancers. Specific derivatives of the related N2, N4-diphenylpyridine-2,4-diamine have demonstrated potent EGFR inhibition.[10]
Non-Receptor Tyrosine Kinases: This group includes kinases like Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival. 2,4-dianilinopyrimidine derivatives have been identified as potent FAK inhibitors.[9]
Other Serine/Threonine Kinases: Polo-like kinase 1 (PLK1) and Aurora kinases are critical for mitotic progression and are validated cancer targets. Dual inhibitors of BRD4 and PLK1 have been developed from novel aminopyrimidine-2,4-diones.[11]
Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation. The 2,4-diaminopyrimidine structure is a classical pharmacophore for DHFR inhibitors, as exemplified by the well-known drug methotrexate and the antimalarial pyrimethamine.[12][13][14]
Bromodomains
Bromodomain-containing proteins, such as BRD4, are epigenetic readers that play a key role in transcriptional regulation. They have emerged as important targets in oncology. The identification of aminopyrimidine-2,4-diones as dual inhibitors of BRD4 and PLK1 suggests that the broader pyrimidine-2,4-diamine scaffold may have affinity for this target class.[11]
II. Proposed Candidate Targets and Rationale
Based on the analysis of the core scaffold and the nature of the N4-substituents (cyclopentyl and ethyl), we can prioritize specific candidate targets for initial screening. The relatively small and hydrophobic nature of the cyclopentyl and ethyl groups suggests they may fit well into the hydrophobic pockets often found in the ATP-binding sites of kinases.
Priority
Target
Rationale
Potential Therapeutic Area
High
CDK2 / CDK9
The 2,4-diaminopyrimidine scaffold is a well-established inhibitor of CDKs. Dual inhibition of CDK2 and CDK9 has shown promise in cancer therapy by targeting both cell cycle progression and transcription.[2][3][4][5][7][8]
Oncology
High
EGFR
Given the success of targeting EGFR with similar heterocyclic scaffolds in non-small cell lung cancer, this remains a high-priority target, particularly for cancers driven by EGFR mutations.[10]
Oncology
Medium
FAK
The role of FAK in tumor metastasis and survival makes it an attractive target. The diaminopyrimidine core has been successfully utilized to develop FAK inhibitors.[9]
Oncology
Medium
DHFR
The classical antifolate activity of 2,4-diaminopyrimidines makes DHFR a plausible target, which could confer anticancer or antimicrobial activity.[12][14]
Oncology, Infectious Diseases
Low
BRD4 / PLK1
While a related scaffold has shown dual inhibitory activity, the structural differences warrant a lower initial priority. However, the potential for a novel mechanism of action makes it an interesting secondary target.[11]
Oncology
III. Experimental Workflows for Target Identification and Validation
A multi-pronged approach is recommended to identify and validate the therapeutic targets of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine. This involves a combination of in vitro biochemical and cellular assays, followed by more complex mechanistic studies.
Initial Target Screening: Kinase and Enzyme Profiling
The first step is to perform a broad screen against a panel of purified kinases and other relevant enzymes to identify initial hits.
Protocol: Kinase Panel Screening
Compound Preparation: Solubilize N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine in DMSO to create a high-concentration stock solution.
Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
Initiation of Reaction: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Incubation: Incubate the plate at the optimal temperature for the specific kinase.
Detection: Use a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™) to measure kinase activity.
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for any active kinases.
A similar approach should be used for screening against other potential enzyme targets like DHFR.
Cellular Assays for Target Validation
Once initial hits are identified from the biochemical screens, it is crucial to validate these findings in a cellular context.
Cell Seeding: Plate cancer cell lines known to be dependent on the identified target kinases (e.g., MDA-MB-231 for BRD4/PLK1 inhibitors, HCT116 for CDK2/9 inhibitors) in 96-well plates and allow them to adhere overnight.[5][11]
Compound Treatment: Treat the cells with a range of concentrations of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine for 48-72 hours.
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) to determine the compound's anti-proliferative activity.[15]
Target Engagement and Mechanistic Studies
To confirm that the observed cellular effects are due to the inhibition of the intended target, further mechanistic studies are required.
Protocol: Western Blot Analysis for Target Phosphorylation
Cell Treatment: Treat the relevant cancer cell lines with the test compound at concentrations around its GI50 value for a specified time.
Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target protein and the total protein as a loading control.
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation. A reduction in the phosphorylated form of the target indicates successful target engagement.[6][10]
Protocol: Cell Cycle Analysis
Cell Treatment: Treat cells with the compound for 24-48 hours.
Cell Fixation: Harvest and fix the cells in cold ethanol.
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase can indicate inhibition of a cell cycle-related kinase.[1][6][10]
Unbiased Target Identification Approaches
If the initial candidate-driven approach does not yield a clear target, or to discover novel targets, unbiased methods can be employed.
Compound Immobilization: Synthesize a derivative of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
Affinity Pull-down: Incubate the cell lysate with the immobilized compound. As a control, incubate the lysate with beads that do not have the compound attached.
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the beads.
Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Data Analysis: Compare the proteins identified from the compound-immobilized beads with the control beads to identify specific binding partners.
Caption: Potential inhibition of the cell cycle by targeting CDK2.
Experimental Workflow: Target Identification and Validation
Caption: A streamlined workflow for target identification and validation.
V. Conclusion
The N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of oncology. Based on a thorough analysis of existing literature on related compounds, a targeted yet comprehensive approach to identifying its therapeutic targets is proposed. By prioritizing protein kinases, especially CDKs and EGFR, while also considering other enzyme families like DHFR, researchers can efficiently navigate the early stages of the drug discovery process. The detailed experimental workflows provided in this guide offer a clear path from initial screening to cellular validation and mechanistic understanding. The successful identification and validation of the molecular targets of this novel compound will be a critical step in unlocking its full therapeutic potential.
References
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Ja'afreh, L. A., Al-Qirim, T. M., Shattat, G. F., Bardaweel, S. K., & Al-Hiari, Y. M. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6663. [Link]
Wang, S., Li, Y., Gao, Y., Li, L., Li, Y., Liu, Y., ... & Zhang, Y. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4167-4183. [Link]
Béni, S., & D’hooghe, M. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3299. [Link]
Zhang, Y., Wang, S., Li, Y., Gao, Y., Li, L., Liu, Y., ... & Zhang, Y. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
Wang, L., Huang, L., Chen, C. H., & Lee, K. H. (2015). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 5(38), 29753-29763. [Link]
de Villiers, M., Reader, J., van der Watt, M., Taylor, D., Coetzee, C., Wong, H. N., ... & Chibale, K. (2023). Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2, 4-Diamines for which Resistance is Mediated by the ABCI3 Transporter. ChemMedChem, e202300440. [Link]
Al-Sultani, A. A. J., & Al-Masoudi, N. A. (2018). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of Drug Delivery Technology, 8(4), 209-215. [Link]
Jia, X., An, B., Wang, Y., Zhang, Y., Wang, Y., & Jia, X. (2024). The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic Chemistry, 146, 107313. [Link]
Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10431. [Link]
Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2015). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2, 4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]
Zhang, Y., Wang, S., Li, Y., Gao, Y., Li, L., Liu, Y., ... & Zhang, Y. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
Wang, S., Li, Y., Gao, Y., Li, L., Li, Y., Liu, Y., ... & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 2, 4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]
Wang, Y., He, Y., Zhang, Y., Liu, Y., & He, Z. (2017). Synthesis of 2, 4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]
Kumar, V., Singh, P., & Chibale, K. (2021). Preparation, biological & cheminformatics-based assessment of N2, N4-diphenylpyrimidine-2, 4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 46, 116348. [Link]
Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2015). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2, 4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]
Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2015). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2, 4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]
Li, Y., Wang, S., Gao, Y., Li, L., Liu, Y., & Zhang, Y. (2021). Discovery of Novel 2, 4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl) phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(11), 3321. [Link]
Rosowsky, A. (1988). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Progress in medicinal chemistry, 25, 249-317. [Link]
Seanego, T. D., & N'Da, D. D. (2020). Pyrimidine-2, 4-diamines as antiplasmodial antifolates. Arkivoc, 2020(5), 184-210. [Link]
Iorio, J., Tosto, F., Di Natale, C., La Manna, S., Marra, M., & Terrazzano, G. (2023). Antiproliferative Activity and DNA Interaction Studies of a Series of N4, N4-Dimethylated Thiosemicarbazone Derivatives. International Journal of Molecular Sciences, 24(6), 5853. [Link]
Optimization of reaction conditions for ethylpyrimidine-2,4-diamine derivatives
Application Note: Optimization of Reaction Conditions for Ethylpyrimidine-2,4-diamine Derivatives Executive Summary This application note details the optimization of synthetic routes for 6-ethylpyrimidine-2,4-diamine der...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of Reaction Conditions for Ethylpyrimidine-2,4-diamine Derivatives
Executive Summary
This application note details the optimization of synthetic routes for 6-ethylpyrimidine-2,4-diamine derivatives , a scaffold critical to antifolate therapeutics (e.g., Pyrimethamine) and kinase inhibitors. Traditional thermal condensation methods often suffer from prolonged reaction times (12–24 h) and moderate yields (50–60%) due to competitive side reactions and difficult purification.
We present a comparative study and a final Optimized Protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) and Solid-Supported Catalysis . This optimized workflow reduces reaction time to <60 minutes, increases isolated yields to >85%, and minimizes solvent waste, aligning with Green Chemistry principles.
Scientific Background & Retrosynthetic Analysis
The 2,4-diaminopyrimidine core is classically constructed via the condensation of guanidine with a
-ketonitrile or -ketoester . For 6-ethyl derivatives, the critical bond formation involves the cyclization of guanidine with an -alkyl--ketonitrile.
Mechanism of Action (Synthesis)
The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the nitrile carbon (or ketone carbonyl), followed by cyclization and dehydration. The choice of base and solvent polarity governs the equilibrium between the open-chain intermediate and the aromatic product.
Figure 1: Retrosynthetic analysis of the 6-ethylpyrimidine-2,4-diamine core.
Critical Optimization Parameters
To transition from a "bench" synthesis to a "process-ready" protocol, we evaluated three critical variables.
Solvent Effects: Polarity & Boiling Point
Ethanol (EtOH): The classic solvent.[1] Limits reaction temperature to ~78°C. Often leads to incomplete conversion.
Dimethylformamide (DMF): High boiling point allows for higher kinetic energy input, but removal is difficult during workup.
n-Butanol: Optimal balance. High boiling point (117°C) allows thermal drive without the workup issues of DMF.
Base Selection
Sodium Ethoxide (NaOEt): Strong base, effective but hygroscopic and can cause side reactions (transesterification if esters are present).
Potassium Carbonate (
): Milder, heterogeneous. Excellent for microwave conditions but requires vigorous stirring.
Piperidine: Acts as an organocatalyst, facilitating the initial nucleophilic attack.
Energy Source: Thermal vs. Microwave
Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the cyclization step significantly faster than convective heating.
Table 1: Optimization Data Summary
Entry
Solvent
Base
Method
Time
Yield (%)
Purity (HPLC)
1
EtOH
NaOEt
Reflux (78°C)
18 h
55%
88%
2
n-BuOH
NaOEt
Reflux (117°C)
6 h
68%
92%
3
DMF
Microwave (150°C)
45 min
82%
95%
4
EtOH
Piperidine
Microwave (140°C)
30 min
91%
98%
> Insight: Entry 4 represents the optimized condition. The use of piperidine in ethanol under microwave irradiation avoids the difficult removal of DMF while achieving the highest yield.
Application Note: Structural Elucidation and Fragmentation Protocols for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Abstract & Scope This technical guide details the mass spectrometry (MS) fragmentation behavior of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (C₁₁H₁₈N₄), a structural analog relevant to the development of pyrimidine-b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the mass spectrometry (MS) fragmentation behavior of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (C₁₁H₁₈N₄), a structural analog relevant to the development of pyrimidine-based kinase inhibitors and potassium channel openers (e.g., Minoxidil analogs).[1]
Accurate identification of this compound requires distinguishing between competitive dealkylation pathways at the N4-tertiary amine. This protocol provides a self-validating workflow for researchers to confirm structural identity using Electrospray Ionization (ESI) tandem mass spectrometry, focusing on the energetic differentiation between cyclopentyl and ethyl group elimination.
Chemical Identity & Ionization Physics
Before MS analysis, the physicochemical properties governing ionization must be understood to optimize sensitivity.
Ionization Site: The N1 ring nitrogen or the exocyclic 2-amino group are the most basic sites, facilitating facile protonation in acidic mobile phases (0.1% Formic Acid).
Structural Diagram
The molecule consists of a pyrimidine-2,4-diamine core. The N4 position is fully substituted (tertiary amine) with:
In Collision-Induced Dissociation (CID), the fragmentation is driven by charge-proximal eliminations. The tertiary amine at position 4 is the most labile site, leading to two competitive neutral loss pathways.
Pathway A: Cyclopentyl Elimination (Dominant)
The loss of the bulky cyclopentyl group is energetically favored due to the stability of the neutral leaving group (cyclopentene) and the relief of steric strain.
Mechanism: Hydrogen rearrangement (McLafferty-type or onium reaction) from the cyclopentyl ring to the nitrogen or ring carbon, followed by C-N bond cleavage.
Transition:
Neutral Loss: Cyclopentene (C₅H₈, 68 Da).
Pathway B: Ethyl Elimination (Secondary)
A competitive loss of the ethyl group occurs, typically requiring slightly higher collision energy (CE) than the cyclopentyl loss.
Mechanism:
-hydrogen transfer leading to the loss of ethylene.
Transition:
Neutral Loss: Ethylene (C₂H₄, 28 Da).
Pathway C: Formation of the Pyrimidine Core
Both primary product ions (
139 and 179) converge to a common secondary fragment: the unsubstituted N4-amino species.
Captures both labile side-chain losses and core ring fragments.
Data Interpretation & Validation
Use the table below to validate the identity of the molecule in your spectra. A positive identification requires the Precursor and at least two Product Ions.
Diagnostic Ion Table
Ion Type
m/z (Theoretical)
Formula
Origin/Mechanism
Relative Abundance (Est.)
Precursor
207.1604
[C₁₁H₁₉N₄]⁺
Protonated Molecule
100% (at 0V CE)
Product 1
139.0978
[C₆H₁₁N₄]⁺
Loss of Cyclopentene (C₅H₈)
High (Base Peak)
Product 2
179.1291
[C₉H₁₅N₄]⁺
Loss of Ethylene (C₂H₄)
Medium
Product 3
111.0665
[C₄H₇N₄]⁺
Core Pyrimidine-2,4-diamine
Medium-High
Product 4
69.0699
[C₅H₉]⁺
Cyclopentyl Carbocation
Low (Charge remote)
Troubleshooting Guide
Issue: High abundance of m/z 229.
Cause: Sodium adduct [M+Na]⁺.
Fix: Switch to plasticware; add 5mM Ammonium Formate to mobile phase.
Issue: No fragmentation observed.
Cause: Collision energy too low.
Fix: The pyrimidine ring is stable.[2] Ensure CE is at least 20 eV to strip the alkyl groups.
References
McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. (Foundational text on hydrogen rearrangement mechanisms in mass spectrometry). Link[1]
Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones..." International Journal of Materials and Chemistry. (Details fragmentation patterns of substituted pyrimidines). Link
Kölmel, D. K., et al. (2015).[4] "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation..." The Analyst. (Review of ESI-MS fragmentation rules including N-dealkylation). Link
BenchChem Application Note. "Mass Spectrometry Analysis of Novel Pyrimidine Derivatives." (Protocol standards for LC-MS of pyrimidine analogs). Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization Protocols for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Part 1: Executive Summary & Physicochemical Profiling
1.1 The Challenge
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (hereafter referred to as Target-4N ) represents a specific class of lipophilic 2,4-diaminopyrimidines often utilized as scaffolds in kinase inhibitors (e.g., JAK/FAK inhibitors) or alopecia therapeutics.
The purification of Target-4N presents a unique paradox:
The Core: The 2,4-diaminopyrimidine ring is highly polar and basic (pKa ~7.2–7.6).
The Tail: The N4-cyclopentyl-N4-ethyl moiety is significantly lipophilic and sterically bulky.
This duality often results in "oiling out" during standard aqueous crystallizations. Furthermore, the synthesis typically yields a persistent regioisomer impurity (N2-alkylated byproducts) and unreacted chloropyrimidine precursors. This guide details a Reactive Crystallization (Salt Formation) strategy to overcome oiling, followed by a Polymorph-Control step for the final free base.
1.2 Critical Quality Attributes (CQAs)
Attribute
Target Specification
Mechanistic Rationale
Purity (HPLC)
> 99.5% (Area)
Removal of N2-isomers which have similar solubility profiles but distinct pKa values.
Form
Crystalline Solid
The bulky cyclopentyl group disrupts packing; free base often oils. Salt formation enforces lattice rigidity.
Residual Solvent
< ICH Limits
N4-substituents can trap chlorinated solvents; alcohol-based systems are preferred.
Counter-ion
Sulfate or Hemisulfate
Historical efficacy of sulfates in purifying diaminopyrimidines (See Ref 1).
Part 2: Strategic Purification Protocols
Protocol A: The "pH-Swing" Reactive Crystallization
Best for: Crude reaction mixtures containing >5% impurities.
Theory:
While hydrochloride salts of diaminopyrimidines are often highly water-soluble (making yield loss high), sulfate salts of these derivatives frequently exhibit a "Goldilocks" solubility profile: insoluble in organics (rejecting non-polar impurities) and sparingly soluble in cold water (allowing high recovery) [1].
Reagents:
Crude Target-4N (Free Base)
Sulfuric Acid (H₂SO₄), 98%
Solvent A: Ethanol (Absolute)
Solvent B: Water (Deionized)
Base: Sodium Hydroxide (2N NaOH)
Step-by-Step Methodology:
Dissolution & Screening:
Dissolve 10.0 g of Crude Target-4N in 60 mL of Ethanol at 50°C.
Note: If the solution is dark, treat with activated carbon (5% w/w) for 30 minutes, then filter hot through Celite.
Salt Formation (The Filter):
Cool the ethanolic solution to 20°C.
Slowly add 1.05 equivalents of H₂SO₄ (prediluted in 5 mL Ethanol) dropwise.
Observation: A white to off-white precipitate (Target-4N Sulfate) should form immediately.
Mechanism:[1][2][3][4] The non-basic impurities (chloropyrimidines) and highly lipophilic byproducts remain in the ethanol mother liquor.
Digestion (Ostwald Ripening):
Heat the slurry to 60°C for 1 hour. This "digestion" phase allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
Cool slowly to 0–5°C over 2 hours.
Isolation of Salt:
Filter the sulfate salt.[4] Wash with cold Ethanol (2 x 20 mL).
Checkpoint: Analyze purity.[4][5] If >99%, proceed to Step 5. If <99%, recrystallize the salt from Water/Ethanol (1:3).
Free Base Liberation (The Swing):
Suspend the wet sulfate cake in 50 mL Water .
Adjust pH to 10–11 using 2N NaOH.
Critical Step: The free base will precipitate. Due to the lipophilic tail, it may be sticky.
Add 20 mL Isopropyl Alcohol (IPA) immediately to the aqueous suspension and heat to 75°C until a clear solution forms (or an emulsion clears).
Final Crystallization:
Cool the IPA/Water mixture to 20°C.
Seeding with pure Target-4N (0.1% w/w) at 45°C is recommended to prevent oiling out.
Best for: Final API polishing or when salt formation is not desired.
Theory:
The N4-cyclopentyl group creates significant hydrophobic volume. Using a Hydrophilic/Lipophilic solvent pair exploits this. The molecule is soluble in polar aprotic solvents (DMSO, DMF) or medium-polarity alcohols (IPA), but insoluble in water or alkanes.
Solvent System:
Solvent: Isopropyl Acetate (IPAc) or Methanol.
Anti-Solvent: n-Heptane or Water (respectively).
Workflow:
Dissolve Target-4N in Isopropyl Acetate (IPAc) (5 volumes) at 60°C.
Perform a polish filtration to remove insoluble particulates.
Slow Addition: Add n-Heptane (3 volumes) slowly over 1 hour while maintaining 60°C.
Why? Adding anti-solvent at high temperature prevents "crashing out" (amorphous precipitation). It maintains the system in the metastable zone width (MSZW).
Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.
Aging: Hold at 20°C for 4 hours to ensure complete desolvation.
Filter and wash with 1:1 IPAc/Heptane.
Part 3: Visualization of Workflows
Diagram 1: The Purification Logic Tree
Caption: Decision matrix for purifying N4-substituted 2,4-diaminopyrimidines based on impurity profile.
Caption: Mechanism of sulfate salt purification. The ionic lattice rejects the non-basic N2-isomers and neutral chloropyrimidines.
Part 4: Troubleshooting & Optimization
4.1 The "Oiling Out" Phenomenon
Because of the N4-cyclopentyl group, the melting point of the free base may be depressed. If the product separates as an oil during neutralization:
Cause: Temperature is above the Lower Critical Solution Temperature (LCST) of the oil/water mix.
Fix: Add a co-solvent (Methanol or IPA) before neutralization to increase the solubility of the oil phase, then cool slowly to induce nucleation.
4.2 Regioisomer Removal (N2 vs N4)
In 2,4-diaminopyrimidines, the N4-nitrogen is more basic due to resonance stabilization.
If the N2-isomer persists, switch to a Hemisulfate crystallization.
Use 0.55 eq of H₂SO₄. The more basic Target-4N will crystallize as the salt preferentially, leaving the less basic N2-isomer in solution.
References
Hitchings, G. H., & Russell, P. B. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office. Link
Siczek, M., & Cysewski, P. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Crystals, 14(2), 133.[2] Link
Bhatt, P. M., et al. (2006). Supramolecular synthons in the crystal engineering of 2,4-diaminopyrimidines. CrystEngComm, 8, 830-840.[1] Link
PubChem.[6][7] (n.d.). 2,4-Diaminopyrimidine Compound Summary. National Center for Biotechnology Information. Link
Application Notes and Protocols: Formulation Strategies for the Delivery of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Introduction: Navigating the Formulation Challenges of a Novel Pyrimidine Derivative N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine represents a class of synthetic organic compounds with potential therapeutic applications...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Formulation Challenges of a Novel Pyrimidine Derivative
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine represents a class of synthetic organic compounds with potential therapeutic applications, likely as a kinase inhibitor given its structural motifs. A significant hurdle in the development of many new chemical entities (NCEs), particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), is their poor aqueous solubility.[1][2][3][4] This intrinsic property can lead to low and variable oral bioavailability, hindering clinical development.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic formulation strategies to enhance the delivery of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine. While specific physicochemical data for this exact molecule is not publicly available, this guide is built upon established principles for formulating poorly soluble pyrimidine derivatives and other challenging compounds. We will operate under the scientifically-grounded assumption that this compound exhibits poor aqueous solubility, a common characteristic for this structural class.[7][8][9]
The following sections will detail a logical, multi-pronged approach to formulation development, from initial characterization to the design and evaluation of advanced drug delivery systems. The causality behind experimental choices is emphasized to provide a deeper understanding of the formulation science involved.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation design.[10] This initial phase aims to identify the specific challenges posed by N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine and to inform the selection of appropriate formulation technologies.
Essential Pre-formulation Studies
The following table outlines the critical pre-formulation studies, their purpose, and the key analytical techniques to be employed.
Parameter
Purpose
Recommended Analytical Techniques
Aqueous Solubility
To quantify the intrinsic solubility in aqueous media at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8). This will determine if the compound is a candidate for solubility enhancement.
Shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[11][12]
pKa Determination
To identify the ionization constants of the molecule. This is crucial for understanding its pH-dependent solubility and for selecting appropriate salt forms or pH-modifying excipients.[13]
Potentiometric titration, UV-Vis Spectroscopy, or Capillary Electrophoresis.
LogP/LogD
To assess the lipophilicity of the compound. A high LogP value often correlates with poor aqueous solubility and suggests suitability for lipid-based formulations.
Shake-flask method with n-octanol and water, followed by HPLC analysis.
Solid-State Characterization
To identify the crystalline form (polymorphs), degree of crystallinity, and melting point. This impacts dissolution rate and physical stability.[4]
To determine the compound's tendency to absorb moisture from the atmosphere, which can affect its physical and chemical stability.
Dynamic Vapor Sorption (DVS) analysis.
API-Excipient Compatibility
To assess the potential for physical or chemical interactions between the API and commonly used excipients.
DSC, Fourier-Transform Infrared Spectroscopy (FTIR), and stress testing of binary mixtures followed by HPLC analysis for degradation products.[15]
Interpreting Pre-formulation Data: A Decision-Making Workflow
The data gathered from these initial studies will guide the formulation strategy. The following diagram illustrates a logical workflow for decision-making.
Caption: Decision-making workflow for formulation strategy selection.
Part 2: Advanced Formulation Strategies and Protocols
Based on the likely characteristics of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, three primary formulation strategies are presented below: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Nanosuspensions.
Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
Rationale: For lipophilic compounds (high LogP), LBDDS are an excellent choice as they can enhance oral bioavailability by increasing drug solubilization in the gastrointestinal tract, facilitating lymphatic transport, and potentially reducing first-pass metabolism.[1][5][16][17] These systems present the drug in a pre-dissolved state, bypassing the dissolution step which is often the rate-limiting factor for absorption.[18]
System Types:
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][3][17]
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form thermodynamically stable microemulsions with smaller droplet sizes.[1]
Solid-SEDDS/SMEDDS (S-SEDDS/S-SMEDDS): Liquid SEDDS/SMEDDS adsorbed onto solid carriers to create free-flowing powders, enabling formulation into tablets or capsules.[13]
Excipient Screening:
Solubility Studies: Determine the solubility of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400).[12][13] The excipients that show the highest solubilizing capacity are selected.
Emulsification Efficiency: Screen surfactants for their ability to emulsify the selected oil phase. This is done by mixing the oil and surfactant, adding this mixture to water, and observing the ease of emulsion formation and the resulting droplet size.
Construction of Ternary Phase Diagrams:
To identify the self-microemulsifying region, ternary phase diagrams are constructed using the chosen oil, surfactant, and co-surfactant.
A series of formulations with varying ratios of the three components are prepared. Each formulation is then titrated with water, and the formation of a clear or slightly bluish, stable microemulsion is observed. The region where this occurs is mapped on the phase diagram.
Preparation of the Drug-Loaded SMEDDS:
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios identified from the phase diagram.
Add the calculated amount of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine to the mixture.
Gently heat (if necessary, ensuring API stability) and vortex until the drug is completely dissolved and a clear, homogenous liquid is formed.
Characterization of the SMEDDS Formulation:
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Self-Emulsification Time: Assess the time taken for the formulation to form a microemulsion upon addition to an aqueous medium with gentle agitation.
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in various media (e.g., simulated gastric and intestinal fluids) to evaluate the drug release profile from the SMEDDS.
Strategy 2: Amorphous Solid Dispersions (ASDs)
Rationale: Converting the crystalline API into a high-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[4][18] By dispersing the amorphous drug within a polymer matrix, re-crystallization can be inhibited, thus maintaining the solubility advantage.[7][19] This is a particularly effective strategy for compounds that are not highly lipophilic or for which lipid-based systems are not suitable.[2][8][9]
Manufacturing Techniques:
Spray Drying: A solution of the API and a polymer is rapidly dried by atomizing it into a hot gas stream. This is a versatile and scalable method.
Hot Melt Extrusion (HME): The API and polymer are mixed and melted at high temperatures and then extruded. This is a solvent-free process.
Polymer Selection:
Screen various polymers for their ability to form a stable amorphous dispersion with the API. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and pH-sensitive polymers like HPMC-AS or Eudragit grades.[20]
The selection is based on drug-polymer miscibility (predicted using solubility parameters or confirmed by DSC) and the desired dissolution profile.
Solvent Selection:
Choose a common solvent or solvent system that can dissolve both the API and the selected polymer at the desired concentrations. Examples include methanol, ethanol, acetone, or mixtures thereof.
Spray Drying Process:
Prepare a solution of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) in the selected solvent.
Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate, to ensure efficient solvent evaporation and the formation of a fine, dry powder.
Characterization of the ASD Powder:
Solid-State Analysis: Use XRPD to confirm the amorphous nature of the API in the dispersion (absence of crystalline peaks).[20]
Thermal Analysis: Employ DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous, miscible system.
Morphology: Use Scanning Electron Microscopy (SEM) to examine the particle size and shape of the spray-dried powder.[10]
In Vitro Dissolution: Conduct dissolution studies to compare the release profile of the ASD to that of the pure crystalline API. A significant increase in the dissolution rate and extent is expected.
Strategy 3: Nanosuspensions
Rationale: Reducing the particle size of the API to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[18] Nanosuspensions are a versatile formulation approach applicable to drugs that are poorly soluble in both aqueous and organic media.[21][22][23][24]
Preparation Methods:
Top-Down Methods: Milling or high-pressure homogenization to break down larger drug crystals.
Bottom-Up Methods: Controlled precipitation of the drug from a solution.
Stabilizer Selection:
Screen various stabilizers (surfactants and/or polymers) to find an effective combination that prevents particle aggregation through steric or electrostatic stabilization. Examples include Poloxamers, Tween 80, and hydroxypropyl cellulose (HPC).
The selection is based on the ability to produce a stable suspension with a small particle size.
Preparation of the Pre-suspension:
Disperse the crystalline N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine in an aqueous solution containing the selected stabilizer(s).
Media Milling Process:
Introduce the pre-suspension into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
Mill the suspension at a high speed for a specified duration. The high-energy impact and shear forces from the milling media will break down the drug crystals into nanoparticles.
Optimize milling time and speed to achieve the desired particle size distribution.
Characterization of the Nanosuspension:
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using DLS to ensure they are within the target range (typically < 500 nm) and that the suspension is stable.
Crystallinity: Confirm that the API has retained its crystalline state (if desired) using XRPD or DSC.
Dissolution Rate: Perform dissolution studies to demonstrate the enhanced dissolution velocity compared to the un-milled API.
Part 3: Downstream Processing and Stability Assessment
Once a lead formulation strategy has been identified, the resulting intermediate (e.g., S-SMEDDS powder, ASD powder, or nanosuspension) must be incorporated into a final dosage form and subjected to rigorous stability testing.
Final Dosage Form Development
The choice of the final dosage form will depend on the chosen formulation strategy and the intended clinical use.
For S-SMEDDS and ASDs: These powders can be blended with other excipients (e.g., fillers, disintegrants, lubricants) and compressed into tablets or filled into hard-shell capsules.[1]
For Nanosuspensions: These can be used as a liquid oral dosage form or can be further processed (e.g., by spray drying or lyophilization) to create a solid dosage form that can be reconstituted or filled into capsules.
Stability Testing Protocol
A robust stability program is essential to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[25] The protocol should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[25][26][27][28][29]
Physical Appearance: Visual inspection for any changes in color, odor, or signs of physical instability.
Assay and Impurities: Use a validated, stability-indicating HPLC method to quantify the API content and monitor for the formation of degradation products.[15]
Dissolution: Perform dissolution testing at each time point to ensure the drug release profile remains consistent.
Formulation-Specific Tests:
For ASDs: Periodic XRPD or DSC analysis to confirm that the API remains in the amorphous state.
For Nanosuspensions: Monitoring of particle size distribution to check for particle growth or aggregation.
For LBDDS: Assessment of emulsification properties and droplet size.
The following diagram outlines the integrated workflow from formulation selection to stability testing.
Caption: Integrated workflow from formulation to stability assessment.
Conclusion
The successful formulation of a poorly soluble compound like N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine requires a systematic, science-driven approach. By conducting thorough pre-formulation characterization, a logical selection of advanced formulation technologies such as LBDDS, ASDs, or nanosuspensions can be made. The detailed protocols provided in this guide offer a practical framework for developing a physically and chemically stable dosage form with enhanced dissolution and potential for improved bioavailability. Rigorous adherence to ICH guidelines for stability testing is paramount to ensuring the final product's quality and viability for clinical progression.
References
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Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]
Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]
Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Lipid nanoparticles for enhancing oral bioavailability. Nanoscale. Retrieved from [Link]
National Institutes of Health. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC. Retrieved from [Link]
AMS Biotechnology (Europe) Ltd. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Ovid. (n.d.). Nanosuspension. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
Purdue University. (n.d.). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Retrieved from [Link]
Universal Research Publications. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. Retrieved from [Link]
Peertechz Publications. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]
International Journal of Pharmaceutical and Medicinal Research. (2023, May 1). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Retrieved from [Link]
Cal Laboratories. (2024, November 29). The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards. Retrieved from [Link]
Lonza. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Retrieved from [Link]
Lonza. (2023, October 6). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
MDPI. (2025, April 28). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]
National Institutes of Health. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]
Pharmaffiliates. (2025, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Retrieved from [Link]
SciSpace. (n.d.). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion. Retrieved from [Link]
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]
TA Instruments. (n.d.). Analytical tools for pharmaceutical discovery and formulation. Retrieved from [Link]
MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]
National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]
American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
GSC Online Press. (2023, January 26). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. Retrieved from [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
National Institutes of Health. (n.d.). N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. PubChem. Retrieved from [Link]
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
National Institutes of Health. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Pyrimidine-2,4-diamine acetone monosolvate. Retrieved from [Link]
MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
Protocol for ligand binding assays using N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Application Notes and Protocols Topic: Protocol for Ligand Binding Assays Using N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine Audience: Researchers, scientists, and drug development professionals. Characterizing the Bind...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: Protocol for Ligand Binding Assays Using N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Characterizing the Binding Affinity of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine to Protein Kinases Using a Competitive Fluorescence Polarization Assay
Introduction
The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives identified as potent inhibitors of various protein kinases.[1][2][3][4][5][6][7] These kinases play pivotal roles in cell signaling pathways that regulate cell cycle progression, transcription, and other fundamental cellular processes.[1][2] Consequently, inhibitors of these enzymes, such as compounds based on the pyrimidine-2,4-diamine core, are promising therapeutic agents, particularly in oncology.[2][5] N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine represents a specific analog within this class of compounds.
A critical step in the characterization of any potential drug candidate is the quantitative assessment of its binding affinity to its biological target.[8][9][10] Ligand binding assays are indispensable tools for this purpose, providing crucial data on the potency and selectivity of a compound.[8][10][11] This application note provides a detailed protocol for determining the binding affinity of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine for a representative protein kinase target using a competitive fluorescence polarization (FP) assay. FP is a robust, homogeneous, and non-radioactive technique well-suited for high-throughput screening (HTS) and lead optimization in drug discovery.[12][13][14][15]
Fluorescence Polarization (FP) is based on the principle that the rotational motion of a fluorescent molecule in solution affects the polarization of its emitted light after excitation with plane-polarized light.[12][13][14] Small, fluorescently-labeled molecules (tracers) rotate rapidly, resulting in a low polarization signal.[14] When this tracer binds to a much larger molecule, such as a protein kinase, its rotational diffusion is significantly slowed, leading to a high polarization signal.[12][14]
In a competitive FP assay, an unlabeled compound (the "competitor," in this case, N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine) is introduced to compete with the fluorescent tracer for binding to the target protein.[12][15] As the concentration of the competitor increases, it displaces the tracer from the protein's binding site.[12][15] This displacement results in an increase in the population of free, rapidly rotating tracer, which in turn causes a decrease in the overall fluorescence polarization signal.[15] The concentration of the competitor that displaces 50% of the bound tracer is known as the IC50 (half-maximal inhibitory concentration), which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.[16]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a protein kinase (e.g., a Cyclin-Dependent Kinase) is inhibited by N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, thereby blocking the phosphorylation of a substrate protein and downstream cellular processes like cell cycle progression.
Caption: Step-by-step workflow for the competitive FP assay.
Data Analysis
Calculate Percent Inhibition: The raw millipolarization (mP) values are used to calculate the percentage of inhibition for each concentration of the test compound using the following formula:
mP_low_control is the average mP from the "No Kinase" wells.
mP_high_control is the average mP from the "Total Binding" wells.
Generate Dose-Response Curve and Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value. [11]The IC50 is the concentration of the inhibitor required to achieve 50% inhibition.
Calculate the Inhibition Constant (Ki): The IC50 value is dependent on the assay conditions, including the concentrations of the tracer and the target protein. To determine the inhibition constant (Ki), which is an intrinsic measure of binding affinity, the Cheng-Prusoff equation can be used:
[16]
Ki = IC50 / (1 + ([Tracer] / Kd_tracer))
Where:
[Tracer] is the concentration of the fluorescent tracer used in the assay.
Kd_tracer is the dissociation constant of the fluorescent tracer for the target kinase (this must be determined in a separate saturation binding experiment).
The Ki value represents the dissociation constant for the binding of the unlabeled ligand (N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine) to the target. [16]A lower Ki value indicates a higher binding affinity.
[17][18]
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of the results, the ligand binding assay should be properly validated. [8][11][19]Key validation parameters include:
Specificity: The assay should demonstrate that the binding is specific to the target of interest. This can be assessed by testing against other related kinases.
Sensitivity: The lower limit of quantification (LLOQ) should be established.
Accuracy and Precision: The assay should be shown to be accurate (close to the true value) and precise (low variability between replicate measurements).
[11]* Reproducibility: The assay should yield consistent results across different days, operators, and reagent batches.
[11]
A common metric for assessing the quality of an HTS assay is the Z'-factor, which is calculated from the high and low controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
References
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available from: [Link]
RSC Publishing. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. Available from: [Link]
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
Edinburgh Instruments. Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015). Available from: [Link]
Infinix Bio. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Available from: [Link]
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
Infinix Bio. Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. (2026). Available from: [Link]
Hall, M. D., Yasgar, A., & Shinn, P. (2020). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (158), 10.3791/60907. Available from: [Link]
PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020). J Med Chem. Available from: [Link]
Slideshare. Bioanalytical method validation guidelines for ligand binding assays. Available from: [Link]
ACS Publications. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available from: [Link]
BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). Available from: [Link]
PCBIS. Measurement of receptor-ligand binding by HTRF. Available from: [Link]
American Journal of Physiology-Lung Cellular and Molecular Physiology. Radioligand binding methods: practical guide and tips. (1993). Available from: [Link]
PubMed. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. (2020). Arch Pharm (Weinheim). Available from: [Link]
AAPS J. Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are... (2016). Available from: [Link]
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Available from: [Link]
Agilent. HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. (2022). Available from: [Link]
MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. Available from: [Link]
Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available from: [Link]
NanoTemper Technologies. Ki calculator. Available from: [Link]
Bioanalysis Zone. Implementing a tiered approach to bioanalytical method validation for large-molecule ligand-binding assay methods in pharmacokinetic assessments. (2017). Available from: [Link]
Fluidic. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Available from: [Link]
BMG Labtech. How to determine binding affinity with a microplate reader. (2021). Available from: [Link]
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Celerion. Method Development Strategies for Automation of Ligand Binding Assays. (2015). Available from: [Link]
Canadian Society of Pharmacology and Therapeutics (CSPT). Equilibrium dissociation constant (Kd). Available from: [Link]
DiVA. Technology Development in the Field of Ligand Binding Assays. (2020). Available from: [Link]
ACS Publications. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. (2023). Journal of Medicinal Chemistry. Available from: [Link]
PMC. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2011). Available from: [Link]
PMC. Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by the ABCI3 Transporter. (2025). Available from: [Link]
PubChem. N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. Available from: [Link]
PMC. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2025). Available from: [Link]
MDPI. Radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1. (2020). Molecules. Available from: [Link]
PubMed. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. (2021). Bioorg Chem. Available from: [Link]
MalariaWorld. Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by. Available from: [Link]
PubMed. Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. (1997). J Med Chem. Available from: [Link]
PMC. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. (2016). Available from: [Link]
MDPI. Antiproliferative Activity and DNA Interaction Studies of a Series of N4,N4-Dimethylated Thiosemicarbazone Derivatives. (2023). Molecules. Available from: [Link]
Troubleshooting HPLC peak tailing for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Topic: Troubleshooting HPLC Peak Tailing for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for a common issue encountered during...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting HPLC Peak Tailing for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for a common issue encountered during the analysis of basic compounds: chromatographic peak tailing. The focus is on N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, a molecule whose basic diamine functionalities make it particularly susceptible to poor peak shape on standard silica-based reversed-phase columns. This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0.[2] For quantitative analysis, a tailing factor between 0.9 and 1.5 is often acceptable, though values greater than 1.2 may indicate an issue that needs addressing.[3]
Peak tailing is problematic for several critical reasons:
Reduced Accuracy and Precision: Tailing makes it difficult for integration software to accurately determine the start and end of the peak, leading to inconsistent area counts and compromising quantitative accuracy.
Poor Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and quantify individual components in a mixture.
Lower Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
Q2: I'm seeing significant peak tailing for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine. What is the most likely cause?
For a basic compound like N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, the primary cause of peak tailing in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[3][4]
Here's the mechanism:
Analyte State: Your compound has two basic amine groups. In a typical acidic or neutral mobile phase, these amines become protonated, giving the molecule a positive charge (Analyte-H⁺).
Stationary Phase Surface: Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[1] These silanol groups are acidic (pKa ≈ 3.8–4.5) and can deprotonate at mobile phase pH values above ~3.0, creating negatively charged sites (Si-O⁻).[5][6]
Secondary Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites through a strong ionic interaction. This is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction.[7]
Resulting Tailing: Molecules that experience this strong secondary interaction are retained longer than molecules that only interact via the hydrophobic mechanism. This mixed-mode retention leads to a broad, tailing peak.[1][3]
While this is the most common cause, other factors can also contribute:
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing can create active sites that cause tailing. Over time, especially at high pH, the silica backbone can dissolve, or the bonded phase can be stripped, exposing more active silanol groups.[2]
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing for all peaks in the chromatogram.[5]
Q3: How can I systematically troubleshoot the peak tailing for my compound?
A logical, step-by-step approach is crucial. The following workflow helps isolate the problem efficiently. Start by determining if the issue is chemical (related to your analyte and method) or physical (related to the HPLC system or column hardware).
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q4: How exactly does mobile phase pH affect the peak shape of a basic analyte?
Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like your diamine. The goal is to control the ionization state of both the analyte and the column's residual silanols to minimize unwanted ionic interactions.[8]
Low pH (pH < 3.0): This is often the most effective strategy. At a low pH, the high concentration of protons (H⁺) in the mobile phase keeps the acidic silanol groups protonated (Si-OH).[1] Since the silanols are neutral, the strong ionic attraction with your protonated basic analyte is eliminated, resulting in a much-improved peak shape.[3]
Mid-Range pH (pH 4-7): This range is often the worst for basic compounds. Here, the silanol groups are partially or fully deprotonated (Si-O⁻) and your basic analyte is fully protonated (Analyte-H⁺). This creates the perfect storm for strong secondary ionic interactions and severe peak tailing.[5][8]
High pH (pH > 8-9): This is an alternative strategy that requires a special pH-stable column (e.g., hybrid or polymer-based). At high pH, your basic analyte is deprotonated and becomes neutral.[9] In its neutral form, it will not engage in ionic interactions with the deprotonated silanols, leading to excellent peak shape. However, standard silica columns will rapidly dissolve at pH > 8.[10]
Q5: I've adjusted the pH but the tailing persists. What advanced strategies can I try?
If simple pH adjustment is insufficient, several other strategies can be employed:
Use a Modern, Base-Deactivated Column: Older columns (Type A silica) have high metal content and many acidic silanol groups, causing severe tailing for bases.[1][7] Modern columns made from high-purity Type B silica are specifically designed to minimize these active sites. Look for columns described as "base-deactivated," "end-capped," or those with polar-embedded groups.[3][5][11] End-capping is a process that chemically treats the silica surface to convert residual silanols into less polar groups, effectively shielding them from interaction with basic analytes.[3][4]
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to "mask" the residual silanol sites, reducing the analyte's ability to interact with them and improving peak shape.[10]
Use Ion-Pairing Reagents: For very basic or polar compounds that are poorly retained, ion-pairing chromatography can be used. An anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[12] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, creating a negatively charged surface. This allows your positively charged analyte to be retained by a controlled ion-exchange mechanism, often resulting in sharp, symmetrical peaks.[12][13] Be aware that ion-pairing reagents require long equilibration times and can permanently modify the column.[14]
Q6: How do I know if my HPLC system is causing the tailing?
System-related issues, known as "extra-column effects," typically cause all peaks in a chromatogram to tail, not just your specific analyte.[5] The diagnostic test of injecting a neutral, non-interacting compound (like Toluene or Uracil) is the best way to determine this.[15] If the neutral compound's peak is also tailing, the problem is likely physical.[15]
Check the following:
Tubing: Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) and keep the length between the injector, column, and detector to an absolute minimum.
Fittings: Ensure you are using the correct ferrules and that the tubing is bottomed out in all connections to avoid creating small voids (dead volume).
Column Frit: A partially blocked inlet frit on the column can distort the sample flow path, causing tailing for all peaks. This can sometimes be fixed by back-flushing the column.[16]
Q7: When should I just replace my HPLC column?
A column is a consumable and will degrade over time. Consider replacing your column if:
You observe significant peak tailing for well-behaved, neutral compounds that was not present before.
The column backpressure is consistently high even after performing recommended washing procedures.
You see a significant loss in theoretical plates (efficiency) or resolution that cannot be restored.
A visible void or channel forms at the head of the column packing bed.[2][3]
Data & Protocols
Table 1: Impact of Method Parameters on Peak Shape for Basic Analytes
Parameter
Recommended Change
Effect on Peak Tailing
Rationale
Mobile Phase pH
Decrease to pH < 3.0
Greatly Reduces
Protonates residual silanols (Si-OH), preventing ionic interaction with the protonated basic analyte.[1][3]
Mobile Phase pH
Increase to pH > 9.0 (with compatible column)
Greatly Reduces
Deprotonates the basic analyte, making it neutral and thus unable to interact ionically with charged silanols.[9]
Buffer Concentration
Increase (e.g., 10 mM to 50 mM)
Reduces
Buffer ions can compete with the analyte for active silanol sites, effectively masking them.[4][10]
Column Chemistry
Switch to a modern, end-capped, base-deactivated column
Greatly Reduces
These columns have fewer and less acidic residual silanol groups, minimizing the sites for secondary interactions.[5][15]
Temperature
Increase
May Reduce
Can improve mass transfer kinetics and sometimes reduce the strength of secondary interactions. Effect is system-dependent.
Sample Load
Decrease Injection Concentration/Volume
Reduces
Prevents overloading of the stationary phase, which can cause both tailing and fronting.[4]
Experimental Protocols
Protocol 1: Diagnostic Test with a Neutral Marker
This protocol helps differentiate between chemical and physical causes of peak tailing.
Prepare Neutral Marker Solution: Dissolve a small amount of Toluene or Uracil in your mobile phase to create a solution of approximately 0.1 mg/mL.
Set Up HPLC Method: Use the same mobile phase, flow rate, and column as your problematic analysis.
Inject and Analyze: Inject a standard volume (e.g., 5 µL) of the neutral marker solution.
Evaluate Peak Shape:
Symmetrical Peak (Tf ≈ 1.0): This indicates your system hardware is likely fine. The tailing of your diamine analyte is a chemical interaction problem. Proceed with mobile phase or column chemistry optimization.
Tailing Peak (Tf > 1.2): This points to a physical problem in the system (extra-column volume) or a severely damaged column (e.g., blocked frit).[15][16]
Protocol 2: Low pH Mobile Phase Preparation
This is the most common and effective first step for improving the peak shape of basic compounds.
Reagents: HPLC-grade water, HPLC-grade Acetonitrile or Methanol, and a strong acid modifier (e.g., Trifluoroacetic Acid (TFA) or Formic Acid).
Aqueous Phase Preparation:
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
Using a pipette, add 1.0 mL of Formic Acid (for an approximate 0.1% solution) or 1.0 mL of TFA. This will bring the pH to approximately 2.5-2.8.
Note: 0.1% TFA is a strong ion-pairing agent and can be difficult to remove from the column. 0.1% Formic Acid is often preferred, especially for LC-MS applications.
Degas: Sonicate or sparge the mobile phase with helium to remove dissolved gases.
Method Implementation: Use this prepared aqueous solution as "Solvent A" and your organic solvent as "Solvent B" in your gradient or isocratic method.
Protocol 3: Column Washing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough wash can help. Always check the column manufacturer's specific instructions for pH, solvent, and pressure limits.
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., 95:5 Water:Acetonitrile) to remove precipitated buffer.
Strong Solvent Wash: Sequentially wash the column with 10-20 column volumes of each of the following solvents, progressing from polar to non-polar and back:
Re-equilibrate: Re-equilibrate the column with your mobile phase (starting with the initial conditions for a gradient) for at least 20 column volumes before running another sample.
References
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Restek. (n.d.). HPLC Troubleshooting Guide.
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
Technical Support Center: Identification of Degradation Products of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Welcome to the technical support center for the analysis of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine and its potential degradation products. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies necessary for robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the likely degradation pathways for a substituted pyrimidine-2,4-diamine like N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine?
Answer:
Understanding the potential degradation pathways is the first step in designing effective analytical strategies. For a molecule with the structural features of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, several degradation routes are plausible under various stress conditions. These are primarily driven by the inherent chemical reactivity of the pyrimidine ring and its substituents.
Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolytic cleavage, particularly at elevated or reduced pH. The amino groups at the 2 and 4 positions can also undergo hydrolysis to yield hydroxylated pyrimidines. The amide-like character of the C-N bonds in the pyrimidine ring makes them susceptible to cleavage under acidic or basic conditions.
Oxidation: The electron-rich pyrimidine ring and the secondary amine of the N4-cyclopentyl-N4-ethylamino group are potential sites for oxidation. Oxidative stress can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The presence of tertiary amines can also lead to the formation of amine oxides.
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic reactions. This can involve complex radical-mediated processes leading to a variety of degradation products, including rearranged isomers or fragmented molecules.
It is important to note that these are predicted pathways based on the chemical structure. The actual degradation profile must be determined experimentally through forced degradation studies.
FAQ 2: How do I design a forced degradation (stress testing) study for this compound?
Answer:
Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without completely degrading the parent compound.
A systematic approach involves subjecting the compound, typically in solution, to a variety of stress conditions as outlined in the ICH Q1A guidelines.
Stress Condition
Typical Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M HCl, heated (e.g., 60-80 °C)
To investigate susceptibility to low pH environments.
Base Hydrolysis
0.1 M NaOH, heated (e.g., 60-80 °C)
To investigate susceptibility to high pH environments.
Oxidation
3-30% H₂O₂, room temperature or heated
To probe for oxidative liabilities.
Thermal Degradation
Solid-state or solution at elevated temperatures (e.g., 60-80 °C)
To assess intrinsic thermal stability.
Photodegradation
Exposure to UV and visible light (ICH Q1B guidelines)
To determine light sensitivity.
Experimental Protocol: Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
Application of Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor. For example, for acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted based on the observed rate of degradation.
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation and to protect the analytical column.
Analysis: Analyze the samples using a suitable stability-indicating method, typically HPLC with UV or PDA detection.
FAQ 3: What is the best analytical technique to separate and identify the degradation products?
Answer:
The most powerful and widely used technique for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .
HPLC provides the necessary separation of the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point for method development.
Mass Spectrometry (MS) provides crucial information about the molecular weight of the degradation products, which is the first step in their structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in identification.
Workflow for Degradation Product Identification using HPLC-MS
Caption: Workflow for identifying degradation products.
FAQ 4: I see several new peaks in my chromatogram after stress testing. How do I determine which ones are significant?
Answer:
Not all new peaks are necessarily significant degradation products. It's crucial to differentiate between impurities from the starting material, minor degradation products, and significant degradants that may impact safety and efficacy. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds.
Reporting Threshold: The level at which an impurity must be reported.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
Practical Steps for Evaluating Significance:
Analyze a Control Sample: Always analyze an unstressed sample (time zero) to identify any pre-existing impurities.
Quantify the Peaks: Use a validated HPLC method to determine the area percent of each new peak relative to the parent compound.
Compare to Thresholds: Compare the levels of the degradation products to the ICH thresholds. Any degradant exceeding the identification threshold requires structural elucidation.
Threshold
ICH Q3A (Drug Substance)
ICH Q3B (Drug Product)
Reporting
≥ 0.05%
≥ 0.1%
Identification
> 0.10% or 1.0 mg/day intake
> 0.2% or 1.0 mg/day intake
Qualification
> 0.15% or 1.0 mg/day intake
> 0.5% or 1.0 mg/day intake
Note: Thresholds can vary based on the maximum daily dose.
Section 2: Troubleshooting Guide
Problem 1: I am not seeing any degradation of my compound under stress conditions.
Possible Causes & Solutions:
Insufficiently Harsh Conditions: The compound may be highly stable.
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. However, be mindful that overly harsh conditions can lead to secondary degradation and an unrealistic degradation profile.
Poor Solubility: The compound may not be fully dissolved in the stress medium, leading to incomplete exposure.
Solution: Ensure the compound is fully dissolved. You may need to use a co-solvent, but be sure to run a control with the co-solvent alone to check for any interference.
Analytical Method Not Stability-Indicating: The degradation products may be co-eluting with the parent peak.
Solution: Evaluate the peak purity of the parent compound using a photodiode array (PDA) detector. If the peak is not pure, the HPLC method needs to be re-developed to achieve separation.
Problem 2: My mass balance is poor after forced degradation.
Possible Causes & Solutions:
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.
Solution: Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An MS detector will also detect non-UV active compounds if they can be ionized.
Volatile Degradants: Degradation may have produced volatile products that are lost during sample preparation or analysis.
Solution: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products.
Adsorption of Degradants: Highly polar or charged degradation products may be adsorbing to the sample vials or the HPLC column.
Solution: Use silanized vials and explore different column chemistries or mobile phase additives to minimize adsorption.
Problem 3: I can't elucidate the structure of a major degradation product from the MS data alone.
Possible Causes & Solutions:
Isomeric Degradants: The degradation product may be an isomer of the parent compound or another degradant, resulting in the same molecular weight.
Solution: MS/MS (tandem mass spectrometry) is essential. By fragmenting the parent ion of the degradant, you can obtain a fragmentation pattern that can be compared to the fragmentation pattern of the parent compound to pinpoint the site of modification.
Complex Fragmentation: The fragmentation pattern may be difficult to interpret.
Solution: If available, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. This often requires isolation of the degradation product by preparative HPLC.
Workflow for Investigating an Unknown Degradation Product
Caption: Troubleshooting an unknown chromatographic peak.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
AMSbiopharma. (2025, April 22). ICH Q3E Guideline: Impurities Assessment and Control.
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
Chromatography Online. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development.
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and....
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
ResearchGate. (2023, July 15). (PDF) Analysing Impurities and Degradation Products.
ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.
Canadian Science Publishing. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
Journal of Bacteriology. (2010, August 15). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
PubMed. (2010, August 15). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
Indian Journal of Pharmaceutical Education and Research. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS.
ResearchGate. (2025, August 9). Pyrimidine-2,4-diamines as antiplasmodial antifolates.
MalariaWorld. Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by.
PubChem. N4,N4-dimethylpyrimidine-2,4-diamine.
PMC. (2025, May 17). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Retrieved
Troubleshooting
Technical Support Center: Managing Hygroscopicity of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
Welcome to the technical support center for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent hygroscopicity of this novel pyrimidine diamine derivative. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction to the Challenge: Hygroscopicity
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, like many amine-containing heterocyclic compounds, exhibits a tendency to absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, can lead to a cascade of issues including chemical degradation, alterations in physical form, and compromised handling and manufacturing processes.[1][2][3][4][5] Understanding and mitigating moisture-related effects are paramount for successful research and development.
This guide is structured to provide both quick-reference FAQs and detailed troubleshooting workflows to address the most common issues encountered when working with this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My batch of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine has become clumpy and difficult to weigh accurately. What is happening?
A1: This is a classic sign of moisture absorption. Hygroscopic powders tend to form agglomerates as they absorb water, which can lead to significant errors in weighing and downstream concentration calculations.[6] It is crucial to handle the compound in a controlled environment with low relative humidity (RH).
Q2: I've observed a change in the physical appearance of the compound after storage. Should I be concerned?
A2: Yes. A change in appearance, such as color change or becoming more amorphous, can indicate moisture-induced degradation or a phase transition.[7][8] This can impact the compound's stability, solubility, and ultimately its biological activity. It is recommended to re-characterize the material using techniques like XRPD or DSC to assess any changes.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: For long-term storage, the compound should be kept in a tightly sealed container, preferably made of a material with a low water vapor permeation rate like foil or Aclar, with a desiccant.[1][9] The container should be stored in a controlled environment, ideally in a desiccator or a low-humidity cabinet. For short-term, daily use, it is advisable to work within a glove box or an environment with controlled humidity, ideally below 40% RH.
Q4: Can I use a standard laboratory oven to dry the compound if it has absorbed moisture?
A4: This is not recommended without prior thermal analysis (e.g., TGA, DSC). Heating a solvated or hydrated form of the compound could induce degradation or an undesirable phase change. If drying is necessary, a vacuum oven at a low, validated temperature is a safer alternative.
Q5: How does hygroscopicity affect the formulation of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine into a solid dosage form?
A5: Moisture absorption can negatively impact powder flow, tablet compression, and the stability of the final product.[10] It can lead to issues like sticking to tablet punches and changes in dissolution profiles.[1] Therefore, formulation strategies often need to incorporate measures to mitigate hygroscopicity.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides a more detailed, causal explanation for common problems and offers step-by-step protocols for their resolution.
Troubleshooting Scenario 1: Inconsistent Results in Biological Assays
Problem: You are observing high variability in your in vitro or in vivo experiments with what should be identical concentrations of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine.
Underlying Cause: The most probable cause is inaccurate quantification of the active compound due to moisture uptake. If the compound has absorbed, for instance, 5% water by weight, your prepared solutions will be 5% less concentrated than intended.
Workflow for Resolution:
Caption: Troubleshooting workflow for inconsistent assay results.
Protocol 1: Water Content Determination by Karl Fischer Titration
Preparation: Ensure the Karl Fischer titrator is properly calibrated and the reagents are fresh.
Sample Handling: In a low-humidity environment, accurately weigh a sample of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine.
Analysis: Introduce the sample into the titration vessel and perform the titration according to the instrument's standard operating procedure.
Calculation: The instrument will provide a direct measurement of the water content as a percentage of the total mass.
Correction: Adjust the molecular weight used for stock solution preparation to account for the water content. For example, if the water content is 5%, use 95% of the initial sample weight as the active compound weight in your calculations.
Troubleshooting Scenario 2: Caking and Poor Flowability During Formulation
Problem: The compound cakes and adheres to manufacturing equipment, making processes like powder filling and tablet compression difficult.[1]
Underlying Cause: Moisture absorption increases the adhesiveness and cohesiveness of the powder particles, leading to poor flow properties.
Mitigation Strategies:
Environmental Control: The most critical first step is to control the manufacturing environment. Maintaining a relative humidity below 35% RH is often necessary for highly hygroscopic compounds.[10]
Formulation Approaches: If environmental control is insufficient, formulation strategies are necessary.
Caption: Overview of formulation strategies to mitigate hygroscopicity.
Protocol 2: Co-processing with Hydrophobic Excipients
Excipient Selection: Choose hydrophobic excipients such as magnesium stearate, silicon dioxide, or certain types of microcrystalline cellulose. The goal is to create a formulation where the excipients preferentially adsorb any ambient moisture, protecting the active pharmaceutical ingredient (API).[1][[“]]
Blending: In a controlled low-humidity environment, blend the API with the selected excipients. The ratios will need to be optimized based on the degree of hygroscopicity and the desired final dosage form characteristics.
Granulation (if required): For tablet manufacturing, dry granulation methods like roller compaction are preferred over wet granulation to avoid the introduction of moisture.[7]
Characterization: Evaluate the flow properties of the blend using techniques like Carr's Index or Hausner Ratio.
Stability Testing: Store the final blend under accelerated stability conditions (e.g., 40°C / 75% RH) to assess the effectiveness of the formulation in protecting the API from moisture.[1]
Part 3: Data Summaries and Characterization
While specific data for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is not publicly available, the following tables provide general guidance based on typical hygroscopic APIs.
Table 1: Recommended Environmental Conditions
Process
Recommended Relative Humidity (RH)
Temperature
Justification
Weighing & Dispensing
< 40%
Ambient
To ensure accuracy and prevent clumping.
Blending & Formulation
< 35%
20-25°C
To maintain powder flowability and prevent caking.[10]
Long-Term Storage
As low as achievable (in desiccator)
2-8°C or Ambient
To prevent degradation and preserve material integrity.
Packaging
< 30%
20-25°C
To minimize moisture trapped in the final packaging.[1]
Table 2: Analytical Techniques for Hygroscopicity Assessment
Technique
Information Provided
Relevance
Dynamic Vapor Sorption (DVS)
Quantifies moisture uptake at different RH levels.
Directly measures the hygroscopic nature of the compound.[]
Thermogravimetric Analysis (TGA)
Determines the amount of water present and the temperature at which it is lost.
Useful for quantifying bound vs. unbound water.[]
X-Ray Powder Diffraction (XRPD)
Identifies changes in the crystal structure upon moisture absorption.
Can detect the formation of hydrates or amorphous content.[13]
Differential Scanning Calorimetry (DSC)
Detects phase transitions that may be induced by moisture.
Helps to understand the physical stability of the compound.
References
Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2026. [Link]
Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]
Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
Bohrium. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Ask this paper. [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
MDPI. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. [Link]
SCIRP. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]
Eureka. (n.d.). Humidity controlled storage in pharmaceutical applications. [Link]
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]
Technical Support Center: Optimizing Mobile Phase pH for Pyrimidine-2,4-Diamine Analysis
Status: Operational Ticket ID: PYR-pH-OPT-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1] Executive Summary: The "pKa Trap" Welcome to the technical support hub. You are likely here beca...
Welcome to the technical support hub. You are likely here because your pyrimidine-2,4-diamine analysis is suffering from peak tailing , retention time drift , or poor sensitivity .
The core chemical challenge is the basicity of the pyrimidine-2,4-diamine scaffold. With a pKa typically falling between 7.0 and 7.4 (depending on substitutions), these molecules exist in a state of equilibrium between ionized and neutral forms at neutral pH. This "pKa trap" makes standard pH 7 methods highly unstable.
This guide provides two robust, self-validating pathways to stabilize your method: Acidic Lock (pH < 3.0) or Basic Suppression (pH > 10.0) .
Module 1: The Fundamentals (Why pH Control Fails)
The 2-Unit Rule
For robust chromatography, the mobile phase pH must be at least 2 units away from the analyte's pKa.[2]
Consequence: Inside this zone, small fluctuations in mobile phase pH (even 0.1 units) cause massive shifts in the ratio of ionized (
) to neutral () species, leading to retention time instability and split peaks.[1]
The Silanol Effect (Peak Tailing)
Silica-based columns contain residual silanol groups (
).
At pH > 4: Silanols deprotonate to
.
Interaction: The positively charged pyrimidine amine (
) binds ionically to the negative silanol ().
Result: This secondary interaction ("cation exchange") causes severe peak tailing.
Module 2: Strategic Pathways (Protocols)
Pathway A: The "Acidic Lock" (Recommended for Standard UV/LC-MS)
Strategy: Force the molecule into its fully protonated form (
) while suppressing silanol ionization ().
Protocol:
Target pH: 2.5 – 3.0.
Buffer Selection:
LC-UV: 20-50 mM Phosphate Buffer (High buffering capacity).
LC-MS: 0.1% Formic Acid or 10 mM Ammonium Formate (Volatile).
Column Choice: C18 with "End-capping" or "Polar Embedded" groups (to prevent dewetting if using 100% aqueous).
Mechanism: The low pH keeps silanols neutral (
), eliminating the cation-exchange tailing mechanism.
Pathway B: The "Basic Suppression" (High pH Stable Columns Only)
Strategy: Force the molecule into its fully neutral form (
).
Protocol:
Target pH: 10.0 – 10.5.
Buffer Selection:
LC-UV/MS: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.
Column Choice:CRITICAL. You must use Hybrid Silica (e.g., Ethylene-Bridged Hybrid) or Polymer-based columns. Standard silica dissolves above pH 8.0.
Mechanism: The analyte is neutral (
) and does not interact with the ionized silanols. Retention generally increases significantly due to higher hydrophobicity.
Module 3: Decision Logic & Workflows
Visualization: Method Development Decision Tree
Use this logic flow to select your starting conditions based on your detection method and available equipment.
Figure 1: Decision matrix for selecting the optimal pH based on detector type and column technology.
Module 4: Troubleshooting Guide (FAQs)
Q1: I am seeing severe peak tailing (Tailing Factor > 1.5). Why?
Diagnosis: You are likely operating at pH 4.0 – 7.0 .
The Mechanism: At this pH, your analyte is positively charged (
), but the silica surface silanols are beginning to ionize (). The analyte "sticks" to the column surface via ionic attraction, dragging the peak tail.
Fix:
Immediate: Lower pH to < 3.0 using Formic Acid or Phosphate.
Hardware: Switch to a "Charged Surface Hybrid" (CSH) column which has a slight positive surface charge to repel basic analytes.
Q2: My retention times are drifting between injections.
Diagnosis: Your mobile phase pH is too close to the pKa (approx 7.0).
The Mechanism: A temperature change of just 1°C can shift the pKa of the buffer or the analyte enough to change the ionization ratio by 5-10% if you are sitting right on the pKa curve.
Fix: Move to Pathway A (pH 2.5) or Pathway B (pH 10.5) . Never operate within +/- 1 unit of the pKa.
Q3: Can I use Phosphate buffer for LC-MS?
Answer:No. Phosphate is non-volatile and will precipitate in the MS source, causing clogging and signal suppression.
Alternative: Use Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Module 5: Data & Buffer Selection[1]
Buffer Selection Matrix
Target pH
Buffer System
Recommended Conc.
Detector Compatibility
Primary Benefit
2.5
Phosphate ()
20-50 mM
UV Only
Max buffering capacity; suppresses silanols.
2.8
Formic Acid (0.1%)
0.1% v/v
UV / MS
Simple prep; volatile; MS standard.
3.8
Ammonium Formate
5-10 mM
UV / MS
Better peak shape than pure formic acid for some bases.
10.0
Ammonium Hydroxide
10 mM
UV / MS
Sharpest peaks; high retention; requires hybrid column.
Visualizing the Interaction
The diagram below illustrates why "Mid-pH" causes failure compared to the optimized High/Low strategies.
Figure 2: Mechanistic view of analyte-silanol interactions at different pH levels.
References
Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography. Retrieved from
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67431, Pyrimidine-2,4-diamine. Retrieved from
Dolan, J. W. (2013).[3] Why Do Peaks Tail? LC Troubleshooting Bible. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Reproducibility in Bioassays
Compound Class: Lipophilic Pyrimidine-2,4-diamines (Antifolates/Kinase Inhibitors)
Primary Audience: Assay Development Scientists & Medicinal Chemists
Executive Summary: The Physicochemical Paradox
As a Senior Application Scientist, I frequently see researchers struggle with N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine and its analogs. While the pyrimidine-2,4-diamine scaffold is a "privileged structure" in drug discovery—famous for targeting Dihydrofolate Reductase (DHFR) in parasites and various kinases in oncology—this specific N4-substitution pattern introduces a critical challenge: Lipophilicity vs. Solubility.
The cyclopentyl and ethyl groups significantly increase the cLogP (calculated partition coefficient) compared to simpler analogs. This enhances membrane permeability but creates a "solubility cliff" in aqueous bioassays. Most reproducibility issues with this compound stem not from biology, but from compound precipitation and non-specific binding to plasticware.
Section 1: Solubility & Compound Handling
Q: My IC50 curves are flattening at high concentrations, or I see high variability between replicates. Is the compound degrading?
A: It is likely not degradation, but precipitation .
This molecule is a lipophilic base. In 100% DMSO, it is stable. However, when you spike a high-concentration DMSO stock directly into aqueous media (especially pH 7.4), the local concentration often exceeds the kinetic solubility limit, causing "micro-precipitation." These micro-crystals are invisible to the naked eye but scatter light in absorbance assays or settle out of solution, effectively lowering the actual concentration the cells receive.
The Fix: The "Intermediate Dilution" Protocol
Do not perform serial dilutions directly in culture media. This changes the DMSO concentration across the plate and shocks the compound out of solution.
Serial Dilution: Perform your 1:3 or 1:2 serial dilutions in a 100% DMSO deep-well plate.
Intermediate Step: Transfer these DMSO dilutions into an intermediate "dosing plate" containing media, ensuring the DMSO concentration is 5–10x your final assay concentration. Mix vigorously.
Final Transfer: Transfer from the dosing plate to the cell plate.
Why this works: This method prevents the "solubility shock" of dropping 10 mM compound into water and ensures every well has the exact same final DMSO concentration (e.g., 0.5%).
Data Visualization: Impact of Dilution Method
Parameter
Direct Dilution (Incorrect)
DMSO-Constant Dilution (Correct)
Final DMSO %
Varies (e.g., 1% to 0.001%)
Constant (e.g., 0.5%)
Solubility Risk
High (Precipitation at top dose)
Low (Gradual phase transfer)
IC50 Accuracy
Shifted Right (Underestimated potency)
Accurate
CV % (Replicates)
>15%
<5%
Section 2: Plasticware & Non-Specific Binding
Q: My potency (IC50) shifts significantly depending on whether I use polystyrene or polypropylene plates. Why?
A: The N4-cyclopentyl group makes this molecule "sticky."
Lipophilic compounds (LogP > 3) have a high affinity for untreated polystyrene (PS), which is hydrophobic. If you prepare dilutions in standard PS plates, the plastic acts as a "sink," absorbing up to 50% of your compound before it even reaches the cells.
The Fix: Material Selection
Storage/Dilution: ALWAYS use Polypropylene (PP) or Low-Binding plates.
Assay Plates: If using adherent cells, you must use Tissue Culture (TC)-treated PS. To mitigate binding here, ensure your media contains protein (FBS/BSA) . Serum proteins (albumin) act as a carrier, keeping the lipophilic compound in solution and preventing it from sticking to the plastic walls.
Critical Note: If you are running a biochemical assay (enzyme only, no serum), you must add 0.01% Triton X-100 or 0.1% BSA to the buffer to prevent wall loss.
Section 3: Biological Assay Hygiene
Q: I’m seeing "Edge Effects" where the outer wells have higher inhibition than the center. Is this evaporation?
A: Yes, but it is exacerbated by the compound's mechanism.
If this is a proliferation assay (e.g., 72-hour incubation), evaporation concentrates the media in edge wells. For a metabolic inhibitor (like an antifolate), changes in nutrient concentration combined with slight evaporation can drastically alter cell sensitivity.
The Fix: Thermal Gradient Management
The "Moat" Method: Fill the outer perimeter wells (rows A/H, columns 1/12) with sterile PBS, not cells/compound.
Incubator Placement: Avoid stacking plates more than 3 high. The center of a tall stack heats up slower than the edges, causing condensation and evaporation gradients.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision matrix for diagnosing reproducibility issues with N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine.
Q: We are observing resistance development in long-term culture. Is this expected?
A: Yes, particularly if targeting Plasmodium or rapidly dividing cancer cells.
Research indicates that pyrimidine-2,4-diamines are susceptible to transporter-mediated resistance. Specifically, the ABCI3 transporter (in parasites) or P-glycoprotein (P-gp) in mammalian cells can efflux these compounds.
Diagnostic Experiment:
To verify if your reproducibility issue is actually resistance/efflux:
Run the assay with and without a known efflux pump inhibitor (e.g., Verapamil for P-gp).
If the IC50 drops significantly (potency improves) with the inhibitor, your cell line may have upregulated transporters, leading to "apparent" poor reproducibility between passages.
Visualizing the Compound Preparation Pipeline
This diagram outlines the "Golden Path" for preparing this specific lipophilic compound to ensure kinetic solubility.
Caption: The "Intermediate Dilution" method prevents the solubility shock common with N4-substituted pyrimidines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117079404, N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today. Retrieved from [Link]
MalariaWorld (2023). Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines. Retrieved from [Link]
Technical Support Hub: Stability & Storage of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
[1] Status: Operational Ticket ID: REF-PYR-24-STAB Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary You are working with N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine , a su...
You are working with N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine , a substituted aminopyrimidine scaffold common in kinase inhibitor research (e.g., CDK, FAK inhibitors) and antimalarial drug discovery.[1]
This molecule presents a specific "dual-threat" stability profile due to its functional groups:
The N2-Primary Amine: Susceptible to carbamate formation upon exposure to atmospheric CO₂.[1]
The N4-Tertiary Amine (Cyclopentyl/Ethyl): Prone to N-oxidation, particularly in solution or presence of trace peroxides.[1]
This guide provides a self-validating storage protocol designed to mitigate these specific degradation pathways.
Part 1: The "Golden Standard" Storage Protocol
Do not rely on generic "store at 4°C" advice. This compound requires specific environmental controls to maintain >98% purity for biological assays.
Avoids plasticizers leaching into lipophilic amine solutions.[1]
Part 2: Troubleshooting & Diagnostics (FAQ)
Q1: "My compound has turned from a white powder to a sticky, yellow gum. Is it usable?"
Diagnosis: Likely Oxidative Degradation combined with Hygroscopicity .
The Chemistry: The "yellowing" is a classic signature of amine oxidation, likely forming N-oxides at the N4-tertiary nitrogen. The "stickiness" suggests the formation of partial salts (if exposed to acid vapors) or simple moisture absorption, which accelerates hydrolysis.
Action: Do NOT use for cell-based assays (cytotoxicity risk from degradation products).[1]
Salvage: If the sample is critical, perform an Acid-Base extraction (see Protocols below) to remove oxidized impurities.
Q2: "I see a new peak in my LC-MS at M+16. What is this?"
Diagnosis:N-Oxide Formation .
The Chemistry: The N4-nitrogen (bearing the cyclopentyl and ethyl groups) is electron-rich. In the presence of atmospheric oxygen or peroxides in aged solvents (like ethers or old PEG), it forms the N-oxide (
).
Prevention: Ensure all solvents used for solubilization are fresh and peroxide-free.[1] Store under Argon.
Q3: "There is a white crust on the threads of the vial cap."
Diagnosis:Carbamate Formation .
The Chemistry: The primary amine at the C2 position (
) reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt.
Action: This crust is often insoluble in organic solvents. Filter the solution. The parent compound in the solution may still be intact, but concentration must be re-verified.
Part 3: Visualizing the Degradation Logic
Understanding the pathway of decomposition allows you to select the right inhibitor (e.g., Argon vs. Desiccant).
Figure 1: Primary degradation pathways for N-substituted pyrimidine-2,4-diamines.[1] The N4 position is vulnerable to oxidation, while the N2 position is vulnerable to CO₂ capture.
Part 4: Experimental Protocols
Protocol A: Purity Verification (HPLC)
Before using stored stock, validate integrity.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if analyzing for acid-sensitive kinetics).[1]
Mobile Phase B: Acetonitrile (MeCN).
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (pyrimidine ring absorption) and 280 nm .
Pass Criteria: Single peak >98% area. Any peak at RRT (Relative Retention Time) ~0.9 or ~1.1 suggests N-oxide or des-ethyl degradation products.[1]
Use this if the compound has yellowed but you have limited supply.
Dissolve: Dissolve the degraded oily solid in Dichloromethane (DCM) .
Wash 1 (Basic): Wash with 1M NaOH or sat. NaHCO₃. (Removes acidic impurities and ensures the amine is in free-base form).
Wash 2 (Brine): Wash organic layer with saturated NaCl solution.
Dry: Dry organic layer over anhydrous
.
Evaporate: Remove solvent under vacuum (Rotovap) at <40°C.
Result: The N-oxides are often more polar and may remain in the aqueous phase or stick to the silica if a quick plug filtration is performed.
References
Structure-Activity Relationship of Pyrimidine Diamines:
Seanego, T. D., et al. (2020).[2][3][4] Pyrimidine-2,4-diamines as antiplasmodial antifolates.[1][2][3] Arkivoc.[2]
Context: Discusses the stability and synthesis of N-substituted pyrimidine-2,4-diamines, highlighting the vulnerability of the amine substituents to metabolic and chemical oxidation.
Oxidation of Tertiary Amines:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
Context: Authoritative grounding for the mechanism of N-oxide formation in tertiary amines (N4-position) and carbamate formation in primary amines (N2-position).[1]
Stability Testing Guidelines:
International Council for Harmonisation (ICH). (2003).[5] Q1A(R2): Stability Testing of New Drug Substances and Products.
Context: Defines the standard -20°C and photostability protocols for drug substances.
Kinase Inhibitor Scaffold Stability:
Shao, H., et al. (2013). Structure-Guided Discovery of Novel Pyrimidine-2,4-Diamines as Potent CDK2/CDK9 Dual Inhibitors.[1][4] Journal of Medicinal Chemistry.
Context: Provides specific examples of N4-substituted pyrimidine handling and biological assay preparation.
Comparative Analysis: N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine vs. Minoxidil
This guide provides a comprehensive technical comparison between the established standard Minoxidil and the specific chemical entity N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (hereafter referred to as Compound A ).[1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison between the established standard Minoxidil and the specific chemical entity N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (hereafter referred to as Compound A ).[1][2]
Given that Compound A (CAS 1512107-90-2) is a specific structural analog without widely published clinical data in the public domain, this guide functions as a Structure-Activity Relationship (SAR) & Feasibility Analysis .[1][2] It is designed for drug development professionals evaluating this molecule's potential as a hair growth agent or kinase inhibitor relative to the Minoxidil benchmark.[2]
Minoxidil acts as a prodrug, requiring bioactivation by sulfotransferase (SULT1A1) to form Minoxidil Sulfate , a potent KATP channel opener.[2] Its efficacy is limited by the abundance of SULT1A1 in the scalp and its poor solubility.[2]
Compound A represents a lipophilic, non-oxide pyrimidine-2,4-diamine .[1][2] By substituting the hydrophilic N-oxide and piperidine ring of Minoxidil with hydrophobic N4-cyclopentyl and N4-ethyl groups, Compound A shifts the physicochemical profile from water-soluble/prodrug to lipid-soluble/direct-acting candidate.[1][2] However, the absence of the N-oxide moiety suggests it cannot follow the classical Minoxidil activation pathway, necessitating a different mechanism of action (e.g., Kinase Inhibition or Adenosine Receptor modulation).[2]
Structural Comparison Table
Feature
Minoxidil (Benchmark)
Compound A (N4-cyclopentyl-N4-ethyl...)[1][2][3][4]
Compound A has superior stratum corneum penetration .[1][2]
Mechanism
KATP Opener (via Sulfate)
Predicted: Kinase Inhibitor / Adenosine Modulator
Unlikely to act as a direct KATP opener via SULT1A1.[2]
*Note: The IUPAC name "N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine" implies the C6 position is unsubstituted, unlike Minoxidil's C6-piperidine.[1][2]
Chemical Structure & Mechanism of Action (SAR)
The following diagram illustrates the divergent pathways dictated by the structural differences.
Caption: Comparative activation pathways. Minoxidil requires SULT1A1-mediated sulfation of its N-oxide.[1][2] Compound A, lacking this moiety, bypasses sulfation and likely targets alternative receptors (Kinases/Adenosine).[2]
Mechanistic Implications[1][2]
Loss of KATP Activity: The sulfate group on Minoxidil's N-oxide is the critical pharmacophore for opening potassium channels.[1][2] Without the N-oxide, Compound A is predicted to have negligible activity at the SUR1/SUR2B receptor compared to Minoxidil Sulfate.[2]
Potential for Kinase Inhibition: The N4-substituted pyrimidine-2,4-diamine scaffold is a "privileged structure" in medicinal chemistry, frequently found in inhibitors of CDPK1 (calcium-dependent protein kinase) and JAK (Janus Kinase).[1][2]
Hypothesis: If Compound A promotes hair growth, it may do so by inhibiting inflammatory cytokines (JAK-STAT pathway), similar to Tofacitinib or Ruxolitinib , rather than vasodilation.[2]
Adenosine Modulation: The structure mimics Adenosine (a purine).[2] N4-substitutions can tune selectivity for A1 or A2a receptors, which are known regulators of hair follicle growth.[1][2]
Experimental Validation Protocols
To position Compound A against Minoxidil, you must validate its mechanism and efficacy using the following self-validating protocols.
Readout: AlamarBlue or BrdU incorporation at 48h and 96h.[2]
Critical Control: Use Tofacitinib (JAK inhibitor) as a secondary control to test the "Anti-inflammatory" hypothesis if K-channel assay is negative.[1][2]
Physicochemical Properties & Formulation
The shift from Minoxidil to Compound A drastically alters formulation requirements.[2]
Property
Minoxidil
Compound A
Formulation Strategy for Compound A
Solubility (Water)
~2.2 mg/mL
< 0.1 mg/mL (Predicted)
Requires lipid-based vehicles (Liposomes, Ethosomes) or oils.[1][2]
Solubility (Ethanol)
~29 mg/mL
High (> 50 mg/mL)
Ethanol/PG base is suitable, but oil phases are preferred.[2]
Skin Permeability
Low (Requires PG)
High (Lipophilic)
May penetrate too deeply (systemic absorption risk).[2]
Crystallization
High risk upon solvent evaporation
Moderate risk
Use crystallization inhibitors (e.g., Lactic Acid).[2]
Formulation Recommendation:
Unlike Minoxidil, which requires high Propylene Glycol (irritant) to dissolve, Compound A is likely soluble in Caprylic/Capric Triglycerides or Ethoxydiglycol .[2] This offers a competitive advantage: "Non-greasy, PG-free formulation." [1][2]
Safety & Toxicology Profile
Systemic Absorption: Due to higher LogP, Compound A will have higher transdermal flux than Minoxidil.[2]
Risk:[1][2] Systemic hypotension (if it hits vascular K-channels) or systemic immunosuppression (if it hits JAKs).[1][2]
Irritation: Likely lower than Minoxidil formulations because Propylene Glycol can be excluded.[2]
Metabolites: Without the N-oxide, metabolic clearance will likely occur via N-dealkylation (CYP450 mediated) rather than sulfation.[1][2] This must be assessed in liver microsomes.[2]
Conclusion & Strategic Recommendation
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine (Compound A) is not a direct functional substitute for Minoxidil.[1][2] It lacks the essential N-oxide required for the classic sulfotransferase-mediated K-channel opening mechanism.[1][2]
Development Pathway:
Do not position it as a "Better Minoxidil" (K-channel opener) without positive Flux Assay data.[1][2]
Investigate it as a "Multi-Modal" agent :
Test for JAK/STAT inhibition (Anti-inflammatory hair growth).[2]
Test for Adenosine Receptor binding .
Formulation Edge: Leverage its lipophilicity to create a "Deep Penetrating, PG-Free" topical solution, solving the primary consumer complaint of Minoxidil (greasiness/irritation).[2]
References
Messenger, A. G., & Rundegren, J. (2004).[2] Minoxidil: mechanisms of action on hair growth.[2][5][6][7][8] British Journal of Dermatology, 150(2), 186-194.[2] Link[2]
Buhl, A. E., et al. (1990).[2] Minoxidil sulfation is a rate-limiting step for hair growth potential.[1][2] Journal of Investigative Dermatology, 95(5), 553-557.[2] Link
Gamo, F. J., et al. (2010).[2] Thousands of chemical starting points for antimalarial lead identification.[2] Nature, 465(7296), 305-310.[2] (Reference for Pyrimidine-2,4-diamine scaffold in kinase inhibition). Link[2]
Michelet, J. F., et al. (2008).[2] Discovery of Minoxidil Sulfate as a Potent Activator of KATP Channels in Hair Follicles.[2] Experimental Dermatology.[2] (Confirming the N-oxide sulfate mechanism).
A Comparative Guide to Impurity Profiling of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine using LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical co...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the impurity profiling of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, a novel pyrimidine derivative. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the optimal approach for your analytical needs.
The Critical Role of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization of impurities in drug substances.[1] Forced degradation studies are a critical component of this process, helping to identify potential degradation products that may arise during the shelf life of the drug.[2][1][3] This information is vital for developing stability-indicating analytical methods and ensuring patient safety.[2]
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, as a substituted pyrimidine, is susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[4][5] The goal of impurity profiling is to detect, identify, and quantify these impurities, which may include starting materials, by-products of the synthesis, and degradation products. LC-MS is an indispensable tool for this purpose, offering both the separation power of liquid chromatography and the sensitive, specific detection of mass spectrometry.[6][7]
Understanding Potential Impurities
A thorough understanding of the API's synthesis and chemical nature is crucial for predicting potential impurities. Pyrimidine derivatives can be synthesized through various routes, often involving condensation reactions.[8][9][10] Based on the structure of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine, potential process-related impurities could include unreacted starting materials or isomers. Degradation is likely to affect the amine functionalities and the pyrimidine ring itself.
Mass spectrometry studies of pyrimidine derivatives have revealed characteristic fragmentation patterns that can aid in the identification of unknown impurities.[11][12][13][14][15] Common fragmentation pathways involve cleavages of the pyrimidine ring and losses of substituents.
Comparative LC-MS Methodologies
We will now compare two distinct LC-MS approaches for the impurity profiling of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine:
High-Resolution Accurate Mass (HRAM) Q-TOF LC-MS: This method provides high-resolution mass data, enabling the determination of elemental compositions for unknown impurities.
Triple Quadrupole (QqQ) LC-MS/MS: This targeted approach offers exceptional sensitivity and is ideal for quantifying known impurities.
Experimental Workflow
The general workflow for both methodologies is outlined below.
Caption: General workflow for impurity profiling using LC-MS.
Method 1: High-Resolution Accurate Mass (HRAM) Q-TOF LC-MS for Comprehensive Impurity Identification
This approach is ideal for the initial characterization of unknown impurities discovered during forced degradation studies. The high mass accuracy of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allows for the confident determination of elemental compositions, a critical step in structure elucidation.[7]
Experimental Protocol
1. Forced Degradation:
Acid Hydrolysis: Reflux the API in 0.1 M HCl.
Base Hydrolysis: Reflux the API in 0.1 M NaOH.
Oxidative Degradation: Treat the API with 3% H₂O₂.[16]
Thermal Degradation: Expose the solid API to elevated temperatures (e.g., 80°C).
Photolytic Degradation: Expose a solution of the API to UV light.[16]
2. Sample Preparation:
Prepare a stock solution of the API in a suitable solvent (e.g., methanol).
Dilute the stock solution and the forced degradation samples to an appropriate concentration for LC-MS analysis.
3. LC-MS System:
LC System: UPLC system.
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of organic phase and ramp up to elute more hydrophobic compounds.
Data Acquisition: Full scan MS and data-dependent MS/MS (auto-MS/MS).
Rationale for Experimental Choices
C18 Column: A C18 stationary phase provides good retention and separation for a wide range of small molecules, including pyrimidine derivatives.[16][17]
Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape and enhances ionization efficiency in positive ESI mode.
Q-TOF Analyzer: The high resolution and mass accuracy of the TOF analyzer are essential for determining the elemental composition of unknown impurities, which is a significant advantage over nominal mass instruments.[7]
Data Presentation
Parameter
HRAM Q-TOF LC-MS
Primary Application
Identification of unknown impurities
Mass Accuracy
< 5 ppm
Resolution
> 20,000 FWHM
Sensitivity
High
Quantitative Capability
Good
Method 2: Triple Quadrupole (QqQ) LC-MS/MS for Targeted Quantification
Once impurities have been identified, a more sensitive and specific method is often required for their routine quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.
Experimental Protocol
1. Sample Preparation:
Prepare calibration standards of the API and any available impurity reference standards.
Prepare quality control (QC) samples at different concentration levels.
2. LC-MS System:
LC System: UPLC or HPLC system.
Column: C18 column (e.g., 150 mm × 3 mm, 5 µm).[16]
Data Acquisition: Multiple Reaction Monitoring (MRM).
Rationale for Experimental Choices
Triple Quadrupole Analyzer: The QqQ is designed for targeted analysis, providing excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
MRM Mode: This acquisition mode significantly reduces background noise, leading to lower limits of detection (LOD) and quantification (LOQ) compared to full scan methods.
Data Presentation
Parameter
Triple Quadrupole LC-MS/MS
Primary Application
Quantification of known impurities
Mass Accuracy
Nominal mass
Resolution
Unit mass
Sensitivity
Very high
Quantitative Capability
Excellent
Comparison of Method Performance
Feature
HRAM Q-TOF LC-MS
Triple Quadrupole LC-MS/MS
Impurity Identification
Excellent
Limited (requires known transitions)
Quantification
Good
Excellent
Sensitivity
High
Very High
Selectivity
Good
Excellent
Workflow
Untargeted screening
Targeted analysis
Logical Relationship Diagram
Caption: Decision tree for selecting the appropriate LC-MS methodology.
Conclusion
The choice between HRAM Q-TOF LC-MS and Triple Quadrupole LC-MS/MS for the impurity profiling of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine depends on the analytical objective. For the initial identification and characterization of unknown degradation products and process impurities, the high resolution and mass accuracy of a Q-TOF system are invaluable. Once impurities are identified and reference standards are available, a triple quadrupole instrument provides the superior sensitivity and selectivity required for routine quantification and quality control. A comprehensive impurity profiling strategy will often involve the use of both technologies at different stages of the drug development process.
References
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved from [Link]
The mass spectra of pyrimidines. II. 2(1H)-pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing. Retrieved from [Link]
Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. (2023, November 12). ResearchGate. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (2025, November 4). MDPI. Retrieved from [Link]
Forced Degradation Studies. (n.d.). apicule. Retrieved from [Link]
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. Retrieved from [Link]
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(5), 339-344.
Impurity Profiling and Characterization of Therapeutic Oligonucleotides Using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Trend in Scientific Research and Development, 7(2), 1083-1090.
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies. Retrieved from [Link]
Thakuri, S. C., Panwar, M., Juyal, V. K., Rashmi, & Nand, V. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 6). Retrieved from [Link]
Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2. (n.d.). PubChem. Retrieved from [Link]
Toviwek, B., Phuangsawai, O., Konsue, A., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 46, 116348.
Toviwek, B., Phuangsawai, O., Konsue, A., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Discovery Research Portal - University of Dundee. Retrieved from [Link]
Benchmarking synthesis routes for N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine scalability
Executive Summary This guide evaluates the scalability of synthesis routes for -cyclopentyl- -ethylpyrimidine-2,4-diamine , a structural motif common in kinase inhibitor pharmacophores. The core challenge in synthesizing...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the scalability of synthesis routes for
-cyclopentyl--ethylpyrimidine-2,4-diamine , a structural motif common in kinase inhibitor pharmacophores.
The core challenge in synthesizing this molecule is regioselectivity . The pyrimidine ring possesses two electrophilic sites (C2 and C4). While Nucleophilic Aromatic Substitution (
) favors C4, the steric bulk of the secondary amine (-ethylcyclopentanamine) introduces kinetic retardation, increasing the risk of C2-substitution impurities and bis-addition byproducts.
Benchmarking Verdict:
Route A (Stepwise Displacement): The most cost-effective for multi-kilogram scale. Requires strict temperature control (-10°C) to enforce C4 regioselectivity.
Route B (Acid-Mediated Direct Amination): A "green" alternative using 4-chloropyrimidin-2-amine. Superior for impurity profile management but requires harsh forcing conditions due to ring deactivation.
Retrosynthetic Logic & Pathway Analysis
The synthesis hinges on the order of amination. The electronic environment of the pyrimidine ring dictates the reactivity.
This diagram visualizes the electronic activation that drives the
preference and the competitive pathways.
Caption: Comparative reaction pathways showing the kinetic favorability of Route A (Blue) vs. the deactivated nature of Route B (Yellow).
Detailed Benchmarking
Route A: Sequential
on 2,4-Dichloropyrimidine
Mechanism: The nitrogen at position 3 (N3) activates the C4 carbon toward nucleophilic attack more strongly than N1 activates C2. By keeping the temperature low, we maximize the kinetic preference for C4 substitution.
Step 1: Reaction of 2,4-DCP with
-ethylcyclopentanamine.
Step 2: Displacement of the C2-chloride with ammonia.
Scalability Profile:
Pros: Low raw material costs; well-defined impurity purge points.
Cons: Handling of 2,4-DCP (sensitizer); requires pressure vessel for Step 2.
Critical Process Parameter (CPP): Temperature in Step 1 must be
C. Above this, the C2-isomer ratio increases significantly.
Route B: Acid-Catalyzed Displacement on 4-Chloropyrimidin-2-amine
Mechanism: The amino group at C2 donates electron density into the ring, deactivating the C4-chloride. Standard
fails. However, using aqueous acid (HCl) protonates the ring nitrogen (N3), restoring electrophilicity and allowing the reaction to proceed in water or alcohols.
Cons: Requires high temperatures (100-130°C); lower yields due to hydrolysis side-reactions (formation of 4-hydroxypyrimidine).
Comparative Data Analysis
Metric
Route A (Sequential SNAr)
Route B (Acid-Catalyzed)
Route C (Pd-Catalyzed)
Overall Yield
65 - 72%
45 - 55%
75 - 85%
Regioselectivity (C4:C2)
15:1 (at 0°C)
N/A (Pre-installed)
>30:1
Raw Material Cost
Low
Medium
High (Catalyst cost)
E-Factor (Waste)
Moderate (Solvents/Salts)
Low (Water/Alcohol)
High (Purification)
Safety Profile
Moderate (Ammonia pressure)
High (Open vessel possible)
Moderate (Heavy metals)
Purification
Crystallization
Extraction + Column
Scavenging Pd
Experimental Protocols
Protocol A: The Scalable Standard (Route A)
Recommended for >100g batches.
Step 1: Regioselective C4-Amination
Setup: Charge a reactor with 2,4-dichloropyrimidine (1.0 equiv) and THF (10 vol). Cool to -10°C .[1]
Addition: Mix
-ethylcyclopentanamine (1.05 equiv) with DIPEA (1.2 equiv) in THF (2 vol). Add this solution dropwise to the reactor over 2 hours, maintaining internal temperature C.
Why: Fast addition or local hot spots will trigger C2 substitution.
Workup: Quench with water. Extract with Ethyl Acetate.[1][2] Wash with brine.
This guide provides an authoritative, scientifically grounded protocol for the disposal of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine . As a substituted aminopyrimidine, this compound presents specific risks related to nitrogenous heterocycle toxicity and environmental persistence.
The Core Directive: Do not treat this merely as "general organic waste." Due to the active amino groups and the pyrimidine core, this compound must be segregated to prevent unintended acid-base exotherms in waste drums and must be destroyed via high-temperature incineration to ensure complete mineralization of the nitrogenous ring system.[1][2]
Chemical Identification & Hazard Assessment
Before disposal, you must validate the waste stream. This compound is a research chemical often used as a scaffold in kinase inhibitor development.
Table 1: Physicochemical & Hazard Profile
Parameter
Specification
Operational Implication
CAS Number
1512107-90-2
Use for waste manifesting and inventory tracking.[1][2]
Molecular Weight
222.33 g/mol
Moderate weight; likely solid at room temperature.
Functional Groups
Pyrimidine ring, 1° Amine, 3° Amine
Basic nature. Incompatible with strong acids and oxidizers.
GHS Classification
Warning
Handle with full PPE (Nitrile gloves, safety goggles).
Dust control is critical. Do not dispose of in trash or sink.
Expert Insight: The "Warning" signal word often leads to complacency. However, pyrimidine diamines can exhibit delayed aquatic toxicity. Self-Validating Step: Verify the pH of your aqueous waste streams; if this compound is present, the pH will likely be basic (>8). Do not mix with acidic waste streams (Waste Code D002) to avoid heat generation.
Waste Segregation & Storage Protocol
Proper segregation is the first line of defense against laboratory accidents.
Storage Hierarchy
Primary Containment: Store solid waste in a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk during transport.
Segregation: Keep separate from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Acids (e.g., sulfuric acid).
Reasoning: Amines can react violently with oxidizers. Reaction with acids forms salts, which may be exothermic and alter the solubility profile, complicating incineration.
Applicable for expired shelf-life reagents or surplus synthesis product.[1][2]
Personal Protective Equipment (PPE): Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.
Container Selection: Use a dedicated hazardous waste container (polyethylene or steel drum with liner).
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) only if the waste stream allows flammable liquids.
Labeling: Affix a hazardous waste tag. List the chemical name fully: "N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine".
Final Disposition:High-Temperature Incineration .
Why: Landfilling is not appropriate for bioactive nitrogenous heterocycles due to potential leaching and groundwater contamination.
Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)
Applicable for reaction mixtures or purification fractions.[2]
Characterization: Determine the solvent system.
Halogenated (DCM, Chloroform) vs. Non-Halogenated (Methanol, Ethyl Acetate).
Segregation: Pour into the appropriate solvent waste carboy.
CRITICAL: Ensure the waste carboy does not contain active acyl halides or anhydrides, which could react with the amine groups of the target compound.
pH Check (Self-Validating Step): Check pH of the waste container. If highly acidic, neutralize slowly before adding significant quantities of this amine to prevent splattering.
Final Disposition: Fuel blending (for high BTU solvents) or Incineration.
Emergency Response & Spill Cleanup
In the event of a spill, immediate action is required to prevent exposure and environmental release.
Spill Response Logic Flow
Figure 1: Decision logic for spill response. Note the differentiation between solid and liquid cleanup to minimize dust exposure.
Regulatory & Compliance Framework
RCRA (USA): While not explicitly P-listed (like some aminopyridines), this compound should be treated as a Characteristic Waste if it exhibits toxicity, or simply as Hazardous Waste due to its pharmacological activity.
Waste Codes:
If in flammable solvent: D001 .
If pure substance: Assign a state-specific code for "Toxic Organic Solid" if applicable, or manage as non-RCRA regulated hazardous waste (NRHW) destined for incineration.[2]
Destruction Efficiency: The facility must certify >99.99% destruction efficiency (DRE) to break down the pyrimidine ring.
Visual Disposal Decision Tree
Use this flowchart to determine the correct waste stream in your laboratory.
Figure 2: Laboratory waste stream segregation logic.[1][2] Note the strict prohibition on drain disposal.
References
PubChem . (2025). Compound Summary: Pyrimidine-2,4-diamine derivatives. National Library of Medicine. Retrieved from [Link]
U.S. EPA . (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][2]